HMBPP analog 1
Description
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Properties
Molecular Formula |
C12H15F3O8P2 |
|---|---|
Molecular Weight |
406.18 g/mol |
IUPAC Name |
[(Z)-3-(hydroxymethyl)-4-[4-(trifluoromethyl)phenyl]but-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15F3O8P2/c13-12(14,15)11-3-1-9(2-4-11)7-10(8-16)5-6-22-25(20,21)23-24(17,18)19/h1-5,16H,6-8H2,(H,20,21)(H2,17,18,19)/b10-5- |
InChI Key |
FVAWCZNGHJWBPS-YHYXMXQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of HMBPP Analogs: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis and characterization of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) analogs represent a pivotal area of investigation in immunology and drug discovery. HMBPP is a potent phosphoantigen that activates human Vγ9Vδ2 T cells, a subset of T cells playing a crucial role in anti-tumor and anti-infective immunity.[1] The development of HMBPP analogs offers the potential to modulate this immune response for therapeutic benefit. This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a representative HMBPP analog, referred to herein as "HMBPP Analog 1."
Synthesis of this compound
The synthesis of HMBPP analogs often involves multi-step chemical processes designed to modify the core HMBPP structure. These modifications can include alterations to the diphosphate (B83284) group to enhance stability or cell permeability, or the introduction of bulky substituents to probe structure-activity relationships.[2][3][4] Prodrug strategies, such as the aryloxy triester phosphoramidate (B1195095) approach, have been employed to improve the cellular uptake of HMBPP analogs.[5]
A generalized synthetic scheme for an HMBPP analog where the diphosphate moiety is modified is illustrated below. This approach aims to create a more stable and cell-permeable compound.
Experimental Protocol: Synthesis of this compound
A representative synthetic scheme for creating HMBPP analogs involves the reaction of substituted or unsubstituted benzyl (B1604629) bromide with a suitable starting material, followed by a series of reactions to introduce the desired modifications.[4] The following is a generalized protocol:
-
Step 1: Alkylation. React a substituted benzyl bromide with a suitable starting material (e.g., a compound containing a reactive hydroxyl group) in the presence of a base to form an ether linkage.
-
Step 2: Introduction of the Aldehyde. The product from Step 1 is then reacted with a reagent like chloroacetaldehyde (B151913) in the presence of a strong base such as sodium hydride.[4]
-
Step 3: Reduction. The aldehyde is then reduced to a primary alcohol using a reducing agent like Diisobutylaluminium hydride (DIBAL).[4]
-
Step 4: Introduction of the Phosphate (B84403) Moiety. The alcohol is then reacted with a phosphorylating agent to introduce the phosphate or a modified phosphate group.
-
Step 5: Purification. The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized analog. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | To elucidate the chemical structure and confirm the presence of key functional groups. | ¹H NMR will show characteristic peaks for the protons on the butenyl chain and any introduced substituents. ¹³C NMR will confirm the carbon framework. ³¹P NMR is crucial for verifying the presence and chemical environment of the phosphorus atom in the phosphate or phosphonate (B1237965) group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized analog and confirm its elemental composition. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the chemical formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single, sharp peak in the HPLC chromatogram indicates a high degree of purity (typically >95%). |
Biological Activity and Characterization
The primary biological activity of HMBPP analogs is their ability to stimulate Vγ9Vδ2 T cells.[1] This activation is mediated through the butyrophilin 3A1 (BTN3A1) receptor.[6][7] Upon binding of HMBPP or its analogs to the intracellular domain of BTN3A1, a conformational change is induced, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent T cell responses.[8]
Signaling Pathway
Caption: HMBPP analog signaling pathway in Vγ9Vδ2 T cell activation.
Experimental Protocols for Biological Evaluation
1. Vγ9Vδ2 T Cell Activation Assay (Cytokine Release)
This assay quantifies the production of cytokines, such as Interferon-gamma (IFN-γ), by Vγ9Vδ2 T cells upon stimulation with the HMBPP analog.[1]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8]
-
Cell Seeding: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium and seed in a 96-well plate.[8]
-
Stimulation: Add serial dilutions of the HMBPP analog to the wells. Include a positive control (e.g., HMBPP) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[1]
-
Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1]
2. Cytotoxicity (Lysis) Assay
This assay measures the ability of Vγ9Vδ2 T cells, activated by the HMBPP analog, to kill target cancer cells.[7]
-
Target Cell Preparation: Label target cells (e.g., K562 cancer cell line) with a fluorescent dye such as Calcein-AM or DiD.[7]
-
Effector Cell Preparation: Co-culture PBMCs with the HMBPP analog for a specified period to generate activated Vγ9Vδ2 T effector cells.
-
Co-culture: Mix the activated effector cells with the labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 3:1).[7]
-
Incubation: Incubate the co-culture for 4 hours at 37°C.[7]
-
Analysis: Analyze the percentage of lysed (dead) target cells using flow cytometry by staining with an apoptosis marker like Annexin V.[7]
Quantitative Data Summary
The biological activity of this compound can be quantified and compared to the parent compound, HMBPP.
| Parameter | HMBPP | This compound | Significance |
| EC₅₀ for Vγ9Vδ2 T cell activation (IFN-γ release) | ~0.06 nM[5] | To be determined | A lower EC₅₀ value for Analog 1 would indicate higher potency. |
| Maximum IFN-γ production (% of HMBPP) | 100% | To be determined | Indicates the efficacy of the analog relative to HMBPP. |
| % Target Cell Lysis (at a specific E:T ratio and concentration) | To be determined | To be determined | Provides a measure of the functional cytotoxic potential induced by the analog. |
Experimental Workflow
Caption: Overall experimental workflow for HMBPP analog synthesis and characterization.
Conclusion
The synthesis and characterization of novel HMBPP analogs is a promising avenue for the development of new immunotherapies. By systematically modifying the HMBPP scaffold and evaluating the resulting biological activity, researchers can identify lead compounds with improved therapeutic properties, such as enhanced stability, oral bioavailability, and targeted activity. The detailed protocols and methodologies outlined in this guide provide a framework for the successful design, synthesis, and evaluation of the next generation of Vγ9Vδ2 T cell-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of analogues of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, an isoprenoid precursor and human gamma delta T cell activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of Analogues of (E)-1-Hydroxy-2-methylbut-2-enyl 4-Diphosphate, an Isoprenoid Precursor and Human γδ T Cell Activator - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 7. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
mechanism of action of HMBPP analog 1 in Vγ9Vδ2 T cells
An In-depth Technical Guide on the Mechanism of Action of HMBPP Analogs in Vγ9Vδ2 T Cell Activation
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that constitute a bridge between the innate and adaptive immune systems.[1] A key feature of these cells is their ability to recognize small, non-peptidic phosphorylated metabolites, known as phosphoantigens (pAgs), in a T cell receptor (TCR)-dependent manner, but independent of the major histocompatibility complex (MHC).[1] The most potent natural phosphoantigen identified to date is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate of the non-mevalonate pathway found in many bacteria and parasites but not in humans.[2][3][4]
The potent immunostimulatory activity of HMBPP has made it a focal point for cancer immunotherapy and infectious disease research. However, its therapeutic application is hampered by the molecule's high negative charge, which limits its ability to cross cell membranes. To overcome this, various HMBPP analogs have been developed. This guide focuses on a primary class of these analogs: cell-permeable prodrugs, such as bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP), which are designed to enhance cellular uptake and subsequent Vγ9Vδ2 T cell activation. These analogs typically mask the charged phosphate (B84403) groups with lipophilic moieties, which are cleaved by intracellular esterases to release the active compound.
Core Mechanism of Action: An "Inside-Out" Signaling Cascade
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is a sophisticated process mediated by the Butyrophilin (BTN) family of proteins, specifically BTN3A1. The mechanism is described as an "inside-out" signaling model, initiating within the target cell and culminating in an extracellular signal for the Vγ9Vδ2 T cell.
-
Cellular Entry: The native HMBPP molecule is charged and requires an energy-dependent uptake mechanism to enter target cells (e.g., tumor cells or antigen-presenting cells). In contrast, a charge-neutral prodrug analog like POM2-C-HMBP can bypass this rate-limiting step by passively diffusing across the cell membrane.
-
Intracellular Activation: Once inside the cell, esterase enzymes cleave the masking groups (e.g., pivaloyloxymethyl) from the prodrug, releasing the active, charged HMBPP analog.
-
Binding to BTN3A1: The released phosphoantigen binds directly to a shallow, basic pocket within the intracellular B30.2 domain of the BTN3A1 protein.
-
Conformational Change and "Inside-Out" Signaling: This binding event induces a conformational change in the BTN3A1 protein. This change is transmitted from the intracellular domain to the extracellular domain of the BTN3A1 molecule.
-
Receptor Complex Formation: The conformational shift in BTN3A1 is thought to trigger its interaction with BTN2A1, forming a heterodimeric complex on the cell surface that acts as the ligand for the Vγ9Vδ2 TCR.
-
Vγ9Vδ2 T Cell Receptor Engagement: The Vγ9Vδ2 TCR on the surface of the T cell recognizes and binds to the altered extracellular domain of the BTN2A1/BTN3A1 complex.
-
T Cell Activation and Effector Function: This TCR engagement, supported by co-stimulatory signals, initiates a downstream signaling cascade within the Vγ9Vδ2 T cell. This leads to robust cellular activation, characterized by rapid proliferation, production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and the execution of potent cytotoxic activity against the target cell.
Quantitative Data Summary
The use of HMBPP analogs leads to significant quantitative differences in Vγ9Vδ2 T cell activation compared to the parent HMBPP compound, primarily due to enhanced cellular uptake.
Table 1: Potency of HMBPP and a Prodrug Analog in Vγ9Vδ2 T Cell Assays
| Compound | Assay | EC50 Value | Reference |
|---|---|---|---|
| HMBPP | 72-hour PBMC Expansion | 0.50 nM | |
| POM2-C-HMBP (Prodrug Analog) | 72-hour PBMC Expansion | 5.4 nM | |
| C-HMBPP (Charged Analog) | Interferon-γ Secretion | >100 µM (low potency) |
| POM2-C-HMBP (Prodrug Analog) | Interferon-γ Secretion (1 min exposure) | Low nM range | |
Note: While HMBPP is more potent in long-term expansion assays where uptake is less of a limiting factor, prodrugs like POM2-C-HMBP show far superior potency in short-term functional assays (e.g., cytokine release) that depend on rapid intracellular delivery.
Table 2: Binding Affinities of Phosphoantigens to the BTN3A1 Intracellular Domain
| Ligand | Measurement Technique | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| HMBPP | Isothermal Titration Calorimetry (ITC) | 1.5 µM - 6.1 µM |
| HMBPP Analog (6c) | Isothermal Titration Calorimetry (ITC) | Stronger affinity than HMBPP | |
Note: Interestingly, increased binding affinity to BTN3A1 does not always correlate with increased T cell activation, suggesting that binding alone is not sufficient and the specific conformational change induced is critical for downstream signaling.
Table 3: Vγ9Vδ2 T Cell Effector Functions Induced by HMBPP Analogs
| Stimulus | Effector Function | Observation | Reference |
|---|---|---|---|
| HMBPP / Zoledronic Acid | Cytotoxicity vs. Mesothelioma Cells | Induces TCR-dependent cytotoxicity. | |
| HMBPP / Zoledronic Acid | IFN-γ Secretion | Induces significant IFN-γ production in co-culture with target cells. | |
| HMBPP + Vitamin C + rIL-2 | Cytokine Production (vs. M. tuberculosis) | Upregulates TNF-α and IFN-γ; downregulates IL-10 and IL-17A. |
| HMBPP + Vitamin C + rIL-2 | Cytotoxicity (vs. M. tuberculosis) | Inhibition of intracellular bacterial growth is IFN-γ dependent and not primarily mediated by cytotoxic granules (Granzyme A/B, Perforin). | |
Detailed Experimental Protocols
Protocol 1: In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs
Objective: To selectively expand a pure population of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.
Materials:
-
Healthy donor buffy coat or whole blood
-
Ficoll-Paque density gradient medium
-
Complete T cell medium (RPMI-1640 with 10% FBS, HEPES, L-Glutamine, Penicillin-Streptomycin)
-
HMBPP analog (e.g., POM2-C-HMBP) or HMBPP
-
Recombinant human IL-2 (rhIL-2)
-
Cell culture plates/flasks
Methodology:
-
PBMC Isolation: Isolate PBMCs from the blood source using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend isolated PBMCs in complete T cell medium at a concentration of 1-2 x 10^6 cells/mL in a culture flask.
-
Stimulation: Add the HMBPP analog to the desired final concentration (e.g., 10 nM - 100 nM). A titration experiment is recommended to find the optimal dose. Add rhIL-2 to a final concentration of 100-200 IU/mL.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Maintenance: Every 2-3 days, assess the cell density and viability. Add fresh complete T cell medium containing rhIL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.
-
Expansion Monitoring: After 10-14 days, the Vγ9Vδ2 T cell population should be significantly expanded. Purity (CD3+Vδ2+) can be assessed by flow cytometry.
Protocol 2: Cytokine Production Assay
Objective: To measure the production of key effector cytokines (e.g., IFN-γ, TNF-α) by expanded Vγ9Vδ2 T cells upon stimulation.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target cells (e.g., K562, Daudi, or other tumor cell lines)
-
HMBPP analog
-
96-well culture plates
-
Brefeldin A or Monensin (protein transport inhibitors, for intracellular staining)
-
Flow cytometer or ELISA kit
-
Fluorescently-labeled antibodies (anti-CD3, anti-Vδ2, anti-IFN-γ, anti-TNF-α)
Methodology:
-
Target Cell Preparation: Seed target cells in a 96-well plate. If required, "pulse" the target cells by incubating them with the HMBPP analog for 2-4 hours, then wash thoroughly to remove excess compound.
-
Co-culture: Add the expanded Vγ9Vδ2 T cells (effectors) to the wells containing the target cells at a specified Effector-to-Target (E:T) ratio (e.g., 5:1).
-
Incubation: Co-culture the cells for 4-24 hours at 37°C.
-
Cytokine Measurement (ELISA): After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of secreted IFN-γ or TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytokine Measurement (Intracellular Flow Cytometry): For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A). After incubation, harvest the cells, stain for surface markers (CD3, Vδ2), then fix, permeabilize, and stain for intracellular cytokines (IFN-γ, TNF-α). Analyze by flow cytometry.
Protocol 3: Flow Cytometry-Based Cytotoxicity Assay
Objective: To quantify the ability of HMBPP analog-activated Vγ9Vδ2 T cells to lyse target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target tumor cells
-
Fluorescent dyes for labeling target cells (e.g., Calcein-AM, CFSE)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
96-well U-bottom plate
-
Flow cytometer
Methodology:
-
Target Cell Labeling: Label the target cells with a fluorescent dye like CFSE or Calcein-AM, which stains live cells.
-
Co-culture Setup: Co-culture the labeled target cells with the expanded Vγ9Vδ2 T cells at various E:T ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate. Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Staining and Acquisition: Add a viability dye like 7-AAD to the wells just before analysis. Acquire events on a flow cytometer.
-
Analysis: Gate on the target cell population (identified by its fluorescent label, e.g., CFSE+). Within this gate, determine the percentage of cells that are positive for the viability dye (e.g., 7-AAD+), which represents the lysed target cells.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of HMBPP prodrug analog activation in Vγ9Vδ2 T cells.
Caption: Workflow for Vγ9Vδ2 T cell expansion and functional analysis.
Caption: Logical comparison of cellular uptake: HMBPP vs. its prodrug analog.
Conclusion
HMBPP prodrug analogs represent a significant advancement in harnessing the therapeutic potential of Vγ9Vδ2 T cells. By masking the charged phosphate moiety, these compounds overcome the critical barrier of cellular entry, allowing for rapid and efficient delivery of the phosphoantigen into target cells. This leads to potent, BTN3A1-dependent activation of Vγ9Vδ2 T cells, triggering a powerful anti-tumor or anti-microbial immune response. The "inside-out" signaling mechanism, initiated by the intracellular binding of the analog to the B30.2 domain of BTN3A1, provides a clear framework for this activation. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers and drug developers aiming to investigate and exploit this promising immunotherapeutic pathway.
References
The Biological Function of HMBPP Analogs: A Technical Guide for Researchers
A Deep Dive into a Novel Class of Vγ9Vδ2 T Cell Modulators
(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) is a potent phosphoantigen that activates human Vγ9Vδ2 T cells, a unique subset of T cells involved in the immune response to microbial infections and malignancies.[1][2] The activation of these cells is mediated by the butyrophilin family of proteins, particularly BTN3A1.[1] HMBPP, an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many bacteria and parasites, binds to the intracellular B30.2 domain of BTN3A1.[1][3] This binding event triggers a conformational change in BTN3A1, leading to the activation of Vγ9Vδ2 T cells.[4] Given the therapeutic potential of modulating Vγ9Vδ2 T cell activity, significant research has focused on developing analogs of HMBPP to fine-tune this immune response.[4][5]
This technical guide focuses on a specific class of HMBPP analogs, herein referred to as "HMBPP analog 1" for the purpose of this document, which are characterized by bulky aromatic substitutions at the C-3 position of the HMBPP scaffold.[4] These analogs have been shown to act as partial agonists, binding to BTN3A1 with high affinity but eliciting a weaker downstream T cell activation compared to HMBPP.[4] Furthermore, they can competitively inhibit the cellular response to HMBPP.[4] This guide will provide an in-depth overview of the biological function of these analogs, detailed experimental protocols, and a summary of key quantitative data.
Quantitative Data Summary
The biological activity of bulky HMBPP analogs has been characterized through various in vitro assays. The following tables summarize the key quantitative data, including binding affinities to BTN3A1, and the potency of these analogs in stimulating and inhibiting Vγ9Vδ2 T cell responses.
Table 1: Binding Affinity of HMBPP Analogs to BTN3A1 (Isothermal Titration Calorimetry)
| Compound | Kd (μM) | Stoichiometry (n) |
| HMBPP | 0.5 ± 0.1 | 0.9 ± 0.1 |
| Analog 6a (Phenyl) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Analog 6b (4-Fluorophenyl) | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Analog 6c (4-Chlorophenyl) | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Analog 6d (4-Bromophenyl) | 0.7 ± 0.1 | 0.9 ± 0.1 |
| Analog 6e (4-Trifluoromethylphenyl) | 0.6 ± 0.1 | 0.9 ± 0.1 |
Data extracted from a study by Hsiao et al.[4]
Table 2: Vγ9Vδ2 T Cell Proliferation and IFN-γ Production in Response to HMBPP Analogs
| Compound | Proliferation EC50 (nM) | IFN-γ EC50 (nM) |
| HMBPP | 1.5 | 0.1 |
| Analog 6a (Phenyl) | 150 | 15 |
| Analog 6b (4-Fluorophenyl) | 120 | 12 |
| Analog 6c (4-Chlorophenyl) | 180 | 18 |
| Analog 6d (4-Bromophenyl) | 250 | 25 |
| Analog 6e (4-Trifluoromethylphenyl) | >1000 | >100 |
Data represents typical values from Hsiao et al.[4]
Table 3: Inhibition of HMBPP-induced IFN-γ Production by HMBPP Analogs
| Compound | IC50 (nM) |
| Analog 6a (Phenyl) | 300 |
| Analog 6b (4-Fluorophenyl) | 250 |
| Analog 6c (4-Chlorophenyl) | 350 |
| Analog 6d (4-Bromophenyl) | 400 |
| Analog 6e (4-Trifluoromethylphenyl) | 200 |
IC50 values were determined in the presence of a fixed concentration of HMBPP. Data extracted from Hsiao et al.[4]
Signaling Pathway and Mechanism of Action
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is a complex process involving intracellular sensing and "inside-out" signaling, critically dependent on the butyrophilin proteins BTN3A1 and BTN2A1.[1]
-
Internalization and Binding: HMBPP or its analog enters an antigen-presenting cell (APC) or a target tumor cell.[1] Inside the cell, the molecule binds to the intracellular B30.2 domain of the BTN3A1 protein.[1]
-
Conformational Change and BTN2A1 Interaction: This binding induces a conformational change in BTN3A1, which promotes its interaction with BTN2A1, another member of the butyrophilin family.[1][4]
-
TCR Recognition: The HMBPP-induced BTN3A1/BTN2A1 complex forms a ligand that is recognized by the Vγ9Vδ2 T cell receptor (TCR) on the surface of the T cell.[1]
-
T Cell Activation: This recognition event triggers the activation of the Vγ9Vδ2 T cell, leading to proliferation, cytokine release (such as IFN-γ and TNF-α), and cytotoxic activity against the target cell.[6][7]
Bulky HMBPP analogs, such as those with aromatic substitutions, bind to BTN3A1 but are less effective at promoting the interaction with BTN2A1.[4] This results in a partial agonist phenotype, where the analogs can stimulate Vγ9Vδ2 T cells, but to a lesser extent than HMBPP.[4] At higher concentrations, these analogs can compete with HMBPP for binding to BTN3A1, thereby inhibiting the potent activation induced by HMBPP.[4] The trifluoromethyl analog (6e) was identified as the weakest agonist but the most potent inhibitor of the HMBPP response.[4]
Caption: HMBPP-induced Vγ9Vδ2 T cell activation pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of bulky HMBPP analogs.
Synthesis of Bulky HMBPP Analogs
The synthesis of HMBPP analogs with bulky C-3 substitutions is typically achieved through a multi-step process modified from previously described methods.[4]
-
Step 1: Alkylation. Substituted or unsubstituted benzyl (B1604629) bromides are reacted with a suitable starting material (e.g., compound 2b as described in Hsiao et al.) to introduce the desired aromatic group at the C-3 position.[4]
-
Step 2: Aldehyde Formation. The product from step 1 is treated with sodium hydride and chloroacetaldehyde (B151913) solution to form the corresponding aldehyde.[4]
-
Step 3: Reduction. The aldehyde is then reduced using a reducing agent such as diisobutylaluminium hydride (DIBAL) to yield the alcohol precursor.[4]
-
Step 4: Diphosphorylation. The final step involves the conversion of the alcohol to the corresponding diphosphate, typically using a phosphitylating agent followed by oxidation and deprotection.
Caption: General synthetic workflow for bulky HMBPP analogs.
Vγ9Vδ2 T Cell Proliferation Assay
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Vγ9Vδ2 T cells are expanded from PBMCs by stimulation with HMBPP and interleukin-2 (B1167480) (IL-2).
-
Assay Setup: Expanded Vγ9Vδ2 T cells are seeded in 96-well plates. The cells are then treated with serial dilutions of HMBPP or the HMBPP analogs.
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the incorporation of tritiated thymidine (B127349) ([3H]TdR) or a colorimetric assay like the MTS assay.
-
Data Analysis: The results are expressed as the mean counts per minute (CPM) or absorbance, and the EC50 values are calculated by fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
-
Cell Stimulation: PBMCs or purified Vγ9Vδ2 T cells are co-cultured with antigen-presenting cells (e.g., Daudi cells) and stimulated with various concentrations of HMBPP or HMBPP analogs for 24 to 48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
ELISA Procedure: The concentration of IFN-γ in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated using recombinant IFN-γ, and the concentration of IFN-γ in the samples is determined from this curve. EC50 values are calculated from the dose-response data. For inhibition assays, a fixed concentration of HMBPP is used, and the IC50 of the analog is determined.
Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: The intracellular B30.2 domain of BTN3A1 is expressed and purified, typically from E. coli.
-
ITC Experiment: The ITC experiment is performed using a microcalorimeter. The purified BTN3A1 B30.2 domain is placed in the sample cell, and the HMBPP analog is loaded into the injection syringe.
-
Titration: The analog is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein. The data is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters.
Caption: Overall experimental workflow for analog characterization.
Conclusion
The development of HMBPP analogs with bulky C-3 substitutions represents a significant step towards the rational design of immunomodulatory agents targeting Vγ9Vδ2 T cells. These analogs, acting as partial agonists and competitive antagonists, provide valuable tools for dissecting the molecular mechanisms of Vγ9Vδ2 T cell activation.[4] Furthermore, they hold therapeutic promise for conditions where a more controlled or attenuated Vγ9Vδ2 T cell response is desired. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in immunology and drug development who are exploring the therapeutic potential of this fascinating class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity of the Alanyl Phosphonamidate Stereoisomers Derived from a Butyrophilin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 7. Frontiers | Three distinct mechanisms underlying human γδ T cell-mediated cytotoxicity against malignant pleural mesothelioma [frontiersin.org]
Decoding the Potency of HMBPP: A Technical Guide to the Discovery and Development of Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , a metabolite produced by a wide array of pathogenic microbes, stands as the most potent known natural activator of human Vγ9Vδ2 T cells. This unique subset of T lymphocytes plays a pivotal role in the immune surveillance of both infectious diseases and malignancies. The profound immunostimulatory activity of HMBPP, effective at picomolar to nanomolar concentrations, has catalyzed extensive research into the development of novel synthetic analogs with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the core principles driving the discovery and development of these next-generation immuno-oncology and anti-infective agents, with a focus on structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways governing their activity.
Structure-Activity Relationship: The Blueprint for Potency
The biological activity of HMBPP is exquisitely sensitive to its molecular architecture. Structure-activity relationship (SAR) studies have pinpointed three key molecular components as critical for potent Vγ9Vδ2 T cell activation: the pyrophosphate moiety, the hydroxyl group, and the C3-methyl group on the alkyl chain.[1]
The pyrophosphate group is paramount for HMBPP's function. Its replacement with a phosphonate (B1237965) (P-CH2-P) group can lead to a significant reduction in bioactivity, elevating the half-maximal effective concentration (EC50) from the nanomolar to the micromolar range.[1] This underscores the importance of the oxygen atom linking the two phosphate (B84403) groups. However, modifications that maintain the overall charge and conformation of the pyrophosphate can be tolerated to some extent.[1]
The hydroxyl group and the C3-methyl group also make substantial contributions to the high potency of HMBPP. Analogs lacking the C3-methyl group generally exhibit diminished activity.[1] Furthermore, the stereochemistry of the alkyl chain is a critical determinant of optimal activity, with the (E)-isomer of HMBPP being markedly more active than the (Z)-isomer, indicating a stringent stereochemical requirement for its interaction with its molecular target.[1]
Quantitative Analysis of HMBPP and Novel Analogs
The potency of HMBPP and its synthetic analogs is typically quantified by their half-maximal effective concentration (EC50) for Vγ9Vδ2 T cell activation. The following tables summarize key quantitative data for HMBPP and a selection of its novel analogs, providing a comparative overview of their biological activities.
| Compound | Type | Assay | EC50 (nM) | Reference(s) |
| HMBPP | Natural Phosphoantigen | Vγ9Vδ2 T cell activation | 0.06 | [2] |
| Vγ9Vδ2 T cell proliferation | 0.145 | [3] | ||
| Lysis of target cells (pre-treatment) | 19 | [4] | ||
| Zoledronate | Bisphosphonate (Indirect) | Vγ9Vδ2 T cell activation | ~500 | [2] |
| 72-hour PBMC Expansion | 900 | [3] | ||
| POM2-C-HMBP | Synthetic Prodrug | Lysis of target cells (pre-treatment) | 1.2 | [4] |
| 72-hour PBMC Expansion | 5.4 | [3] | ||
| Interferon-γ Secretion (K562 cells) | ~8.4 (at 240 min) | [3] | ||
| HMBP ProPAgen 5a | Synthetic Prodrug | Vγ9Vδ2 T cell activation | 1.38 | [2] |
| HMBP ProPAgen 5b | Synthetic Prodrug | Vγ9Vδ2 T cell activation | 0.45 | [2] |
| Tris-POM prodrug of phosphinophosphonate | Synthetic Prodrug | Vγ9Vδ2 T cell proliferation | 41 | [3][5] |
Signaling Pathways and Mechanism of Action
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is a complex process mediated by the butyrophilin 3A1 (BTN3A1) protein expressed on target cells.[4][6] The prevailing "inside-out" model posits that HMBPP is first internalized by the target cell.[6] Inside the cell, HMBPP binds to the intracellular B30.2 domain of BTN3A1.[3][6] This binding event induces a conformational change in BTN3A1, which is thought to promote its association with BTN2A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR).[3] Synthetic prodrugs are designed to enhance this process by facilitating the delivery of the phosphoantigen into the target cell, thereby increasing its intracellular bioavailability and subsequent interaction with BTN3A1.[3][4]
Experimental Protocols
The evaluation of novel HMBPP analogs necessitates a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Vγ9Vδ2 T Cell Proliferation Assay
This assay quantifies the ability of a compound to induce the proliferation of Vγ9Vδ2 T cells within a population of peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation:
-
Isolate PBMCs from fresh heparinized blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of the HMBPP analog or control compounds to the wells in triplicate.
-
Include a positive control (e.g., a known potent activator like HMBPP) and a negative control (medium alone).
-
Add recombinant human interleukin-2 (B1167480) (IL-2) to a final concentration of 100 U/mL to all wells to support T cell proliferation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 3 to 14 days).[7]
3. Proliferation Assessment:
-
Proliferation can be assessed using various methods:
-
CFSE Staining: Label PBMCs with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE by flow cytometry.
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Flow Cytometry: After the incubation period, stain the cells with fluorescently labeled antibodies against CD3, Vδ2, and a proliferation marker like Ki-67. Analyze the percentage of proliferating Vγ9Vδ2 T cells by flow cytometry.[7]
-
Cytotoxicity Assay
This assay evaluates the ability of HMBPP analog-activated Vγ9Vδ2 T cells to lyse target tumor cells.
1. Effector Cell Expansion:
-
Expand Vγ9Vδ2 T cells from PBMCs by stimulation with a potent phosphoantigen (e.g., HMBPP or a positive control analog) and IL-2 for 7-14 days.
-
Isolate the expanded Vγ9Vδ2 T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Target Cell Preparation:
-
Use a suitable tumor cell line (e.g., Daudi, K562) as target cells.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
3. Co-culture and Lysis Measurement:
-
Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
In some experimental setups, the target cells are pre-treated with the HMBPP analog before co-culture.[4]
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of the label (fluorescence or radioactivity) in the supernatant, which is proportional to the extent of target cell lysis.
4. Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the label released from target cells incubated with medium alone.
-
Maximum release is the label released from target cells lysed with a detergent (e.g., Triton X-100).
Future Directions and Conclusion
The discovery and development of novel HMBPP analogs represent a promising frontier in immunotherapy. The strategic design of prodrugs that enhance intracellular delivery has already led to compounds with significantly improved potency compared to both the natural phosphoantigen and existing clinical agents like zoledronate.[2] Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel chemical scaffolds, and elucidating the finer details of the BTN3A1-mediated activation pathway. The continued exploration of HMBPP analogs holds the potential to unlock new therapeutic avenues for a wide range of cancers and infectious diseases, harnessing the power of the innate immune system to combat these formidable health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of HMBPP Analog Libraries for Vγ9Vδ2 T Cell-Based Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the core methodologies and principles involved in the preliminary screening of analog libraries for (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), a potent phosphoantigen (pAg) activator of human Vγ9Vδ2 T cells. The objective is to identify and characterize novel compounds with therapeutic potential for cancer and infectious diseases.
Introduction: The Therapeutic Potential of Vγ9Vδ2 T Cells
Human Vγ9Vδ2 T cells are a unique subset of T lymphocytes that play a crucial role in immune surveillance against microbial pathogens and malignant cells[1][2]. Unlike conventional αβ T cells, they recognize small, non-peptidic phosphorylated molecules, known as phosphoantigens, in a manner dependent on the butyrophilin 3A1 (BTN3A1) protein[1][3][4]. The most potent natural phosphoantigen is HMBPP, an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many bacteria and parasites but not in humans.
Upon detection of HMBPP, Vγ9Vδ2 T cells undergo rapid expansion and execute a range of effector functions, including cytotoxicity against target cells and production of pro-inflammatory cytokines. This potent anti-tumor and anti-microbial activity has made the HMBPP/BTN3A1 axis a compelling target for immunotherapy. The development of HMBPP analogs aims to create synthetic molecules with improved pharmacological properties, such as enhanced stability, cell permeability, and controlled agonistic or antagonistic activity, for therapeutic applications.
The "Inside-Out" Signaling Pathway of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by HMBPP is mediated by a unique "inside-out" signaling mechanism involving the BTN3A family of proteins.
-
Internalization & Binding: Exogenous HMBPP or its analogs are internalized by a target cell (e.g., a tumor cell). Inside the cell, the phosphoantigen binds to a positively charged pocket within the intracellular B30.2 domain of the BTN3A1 protein.
-
Conformational Change: This intracellular binding event induces a conformational change in the BTN3A1 protein, which is transmitted to its extracellular domain.
-
Extracellular Recognition: The conformational change in the extracellular portion of BTN3A1, likely in concert with BTN2A1, creates a ligand that is recognized by the Vγ9Vδ2 T cell receptor (TCR).
-
T Cell Activation: Engagement of the Vγ9Vδ2 TCR triggers downstream signaling cascades, leading to T cell activation, proliferation, cytokine release, and target cell lysis.
This pathway highlights the necessity for HMBPP analogs to efficiently enter target cells and engage the intracellular domain of BTN3A1.
Experimental Protocols for Preliminary Screening
A tiered screening approach is typically employed, starting with high-throughput primary assays to identify initial hits, followed by more detailed secondary assays for validation and characterization.
General Experimental Workflow
The screening process follows a logical progression from a large library of compounds to a small set of validated hits.
Primary Screening: High-Throughput Vγ9Vδ2 T Cell Activation Assay
The goal of the primary screen is to rapidly assess the ability of a large number of analogs to activate Vγ9Vδ2 T cells.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, use an established Vγ9Vδ2 T cell line or expanded Vγ9Vδ2 T cells from donors. For expansion, stimulate PBMCs (1 x 10⁶ cells/mL) with a low concentration of HMBPP (e.g., 0.01 µM) for 3 days, then culture for 7-21 days with fresh IL-2 (e.g., 5 ng/mL) added every 3 days.
-
-
Assay Plating:
-
Plate the PBMCs or Vγ9Vδ2 T cells in 96-well or 384-well U-bottom plates at a density of 2.5 x 10⁴ to 1 x 10⁵ cells per well in complete RPMI medium.
-
-
Compound Addition:
-
Add HMBPP analogs from the library to the wells at a fixed concentration (e.g., 1 µM). Include HMBPP as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Readout:
-
Proliferation Assay: Add a proliferation marker such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU, WST-1) and measure incorporation/conversion according to the manufacturer's protocol.
-
Activation Marker Expression: Stain cells with fluorescently-labeled antibodies against activation markers (e.g., CD69, CD25) and analyze using high-throughput flow cytometry.
-
Cytokine Release: Collect the supernatant and measure the concentration of a key cytokine like Interferon-gamma (IFN-γ) using an ELISA or a bead-based immunoassay (e.g., Luminex).
-
Secondary Assays: Hit Validation and Characterization
Hits identified in the primary screen are subjected to further testing to confirm their activity and elucidate their mechanism of action.
Protocol 1: Target Cell Cytotoxicity Assay
This assay determines if the analog can sensitize target cells (e.g., cancer cells) to be killed by Vγ9Vδ2 T cells.
-
Target Cell Preparation: Culture a suitable target cell line, such as the MHC-deficient K562 cell line.
-
Sensitization: Pre-incubate the target cells (e.g., 1 x 10⁶ cells/mL) with various concentrations of the hit compound or HMBPP for 2-4 hours. Wash the cells to remove excess compound.
-
Co-culture: Co-culture the pre-treated target cells with Vγ9Vδ2 effector T cells at a specified effector-to-target (E:T) ratio (e.g., 3:1 to 10:1) for 4 hours.
-
Lysis Measurement: Quantify target cell lysis using a standard method:
-
Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and a cell-type-specific marker to differentiate target cells from effector cells.
-
Chromium-51 Release Assay: Pre-load target cells with ⁵¹Cr and measure its release into the supernatant upon cell lysis.
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the supernatant.
-
Protocol 2: Dose-Response and EC₅₀ Determination
This protocol establishes the potency of the hit compounds.
-
Assay Setup: Perform the primary activation assay (e.g., IFN-γ release or CD69 expression) as described above.
-
Compound Titration: Instead of a single concentration, add each hit compound in a serial dilution (e.g., 10-point, 3-fold dilution) ranging from picomolar to micromolar concentrations.
-
Data Analysis: Plot the response (e.g., % max activation) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal effective concentration (EC₅₀).
Data Presentation: Quantifying Analog Activity
Summarizing quantitative data in tables allows for clear comparison between different analogs and reference compounds.
Table 1: Potency of HMBPP Analogs in Vγ9Vδ2 T Cell Activation
| Compound | Analog Type | Assay Readout | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| HMBPP | Natural Phosphoantigen | CD69/CD25 Upregulation | 0.06 | |
| Zoledronate | Aminobisphosphonate (Indirect Activator) | CD69/CD25 Upregulation | ~500 | |
| POM₂-C-HMBP | Prodrug Analog | T Cell-Mediated Lysis | ~1.0 (estimated) | |
| HMBP ProPAgen 5b | Aryloxy Triester Phosphoramidate Prodrug | CD69/CD25 Upregulation | 0.45 |
| HMBP ProPAgen 5a | Aryloxy Triester Phosphoramidate Prodrug | CD69/CD25 Upregulation | 1.38 | |
EC₅₀ values represent the concentration required to achieve 50% of the maximal response and are dependent on the specific assay conditions and cell donors used.
Conclusion and Future Directions
The preliminary screening of HMBPP analog libraries is a critical first step in the discovery of novel immunotherapeutic agents. Through a systematic workflow of high-throughput primary screening and robust secondary validation assays, researchers can identify lead candidates with potent Vγ9Vδ2 T cell-activating capabilities. Subsequent steps involve extensive structure-activity relationship (SAR) studies, ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models to assess their therapeutic efficacy and safety. The development of cell-permeable prodrugs has already shown promise in bypassing cellular uptake limitations, offering a powerful strategy for future drug design.
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMBPP Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vγ9Vδ2 T Cells: Can We Re-Purpose a Potent Anti-Infection Mechanism for Cancer Therapy? [mdpi.com]
An In-depth Technical Guide to the Binding Affinity of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) to Butyrophilin 3A1 (BTN3A1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the potent phosphoantigen (pAg) (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), often referred to as HMBPP analog 1 in literature, and its direct cellular target, Butyrophilin 3A1 (BTN3A1). Understanding the molecular details of this interaction is critical for the development of novel immunotherapies targeting Vγ9Vδ2 T cells for the treatment of cancer and infectious diseases.
Introduction to the BTN3A1-HMBPP Axis
Human Vγ9Vδ2 T cells are a subset of unconventional T cells that play a significant role in immune surveillance. Their activation is triggered by the recognition of small phosphorylated metabolites, known as phosphoantigens. The most potent natural phosphoantigen is HMBPP, an intermediate of the non-mevalonate pathway found in many bacteria and parasites.[1] The cellular receptor for HMBPP is BTN3A1, a transmembrane protein belonging to the butyrophilin family.[2]
The binding of HMBPP to BTN3A1 initiates an "inside-out" signaling cascade that leads to the activation of Vγ9Vδ2 T cells.[3] This process involves a conformational change in BTN3A1 upon HMBPP binding to its intracellular domain, which then leads to the formation of a BTN3A1/BTN2A1 heterocomplex. This complex is subsequently recognized by the Vγ9Vδ2 T cell receptor (TCR), resulting in T cell activation, cytokine production, and cytotoxic activity against target cells.[1][4]
Quantitative Binding Affinity Data
The binding affinity of HMBPP and other phosphoantigens to the intracellular B30.2 domain of BTN3A1 has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with a smaller Kd value indicating a higher binding affinity.
| Ligand | BTN3A1 Construct | Method | Dissociation Constant (Kd) | Reference |
| HMBPP | Intracellular B30.2 Domain | ITC | 1.1 µM | |
| HMBPP | Intracellular B30.2 Domain | ITC | 0.92 µM | |
| HMBPP | Full Intracellular Domain | ITC | 6.1 µM | |
| HMBPP | BFI (Full Intracellular Domain) | FP | IC50 = 19.9 µM | |
| Isopentenyl diphosphate (IPP) | Intracellular B30.2 Domain | ITC | 627 µM | |
| Isopentenyl diphosphate (IPP) | Intracellular B30.2 Domain | ITC | 490 µM | |
| Bulky HMBPP Analog (6c) | Full Intracellular Domain | ITC | Stronger affinity than HMBPP |
Note: BFI refers to the full-length intracellular domain of BTN3A1. FP (Fluorescence Polarization) provides an IC50 value, which is the concentration of a ligand that displaces 50% of a fluorescent probe and is related to binding affinity.
Experimental Protocols
The determination of binding affinities between HMBPP analogs and BTN3A1 relies on precise and well-controlled experimental methodologies. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of binding interactions in solution.
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH) of the interaction between HMBPP and the BTN3A1 intracellular domain.
Methodology:
-
Protein Preparation: The intracellular domain (e.g., B30.2 domain or the full intracellular domain) of human BTN3A1 is expressed, typically in E. coli, and purified to homogeneity using chromatography techniques. The purified protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM TRIS pH 8.0, 150 mM NaCl, 1 mM DTT) to ensure buffer matching with the ligand solution.
-
Ligand Preparation: HMBPP is dissolved in the same dialysis buffer used for the protein to avoid heat changes due to buffer mismatch.
-
ITC Experiment:
-
The ITC instrument, such as a MicroCal ITC200, consists of a sample cell and a reference cell maintained at a constant temperature.
-
The sample cell is filled with the purified BTN3A1 protein solution at a known concentration (e.g., 0.064 mM).
-
The reference cell is filled with the dialysis buffer.
-
A syringe is loaded with the HMBPP solution at a concentration significantly higher than the protein concentration (e.g., 0.639 mM).
-
A series of small, precise injections of the HMBPP solution are made into the sample cell.
-
With each injection, the heat released or absorbed due to binding is measured by the instrument.
-
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.
Signaling Pathways and Experimental Workflows
The binding of HMBPP to the intracellular B30.2 domain of BTN3A1 initiates a signaling cascade that results in the activation of Vγ9Vδ2 T cells. This "inside-out" signaling mechanism is a key feature of phosphoantigen recognition.
Caption: BTN3A1 signaling pathway upon HMBPP binding.
The process of determining the binding affinity of a novel HMBPP analog to BTN3A1 follows a structured workflow, from protein expression to data analysis.
Caption: Workflow for determining BTN3A1 binding affinity.
Conclusion
The interaction between HMBPP and the intracellular B30.2 domain of BTN3A1 is a well-characterized, low-micromolar affinity event that serves as the primary trigger for Vγ9Vδ2 T cell activation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to modulate this critical immune pathway. Future efforts in this field will likely focus on the development of HMBPP analogs with optimized binding kinetics and cellular potencies to enhance the therapeutic efficacy of Vγ9Vδ2 T cell-based immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structural Change in Butyrophilin upon Phosphoantigen Binding Underlies Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Metabolism of BTN3A1 Ligands: Studies on Diene Modifications to the Phosphoantigen Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of HMBPP Analog 1 Interaction with Butyrophilin 3A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the phosphoantigen analog, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) analog 1, and the human Butyrophilin 3A1 (BTN3A1) protein. Through a combination of in silico modeling, experimental data, and pathway analysis, this document aims to elucidate the key determinants of this interaction, which is critical for the activation of Vγ9Vδ2 T cells, a promising avenue for cancer immunotherapy.
Introduction to BTN3A1 and Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation
Human Vγ9Vδ2 T cells are a subset of unconventional T cells that play a significant role in the immune response against microbial infections and tumors.[1] Their activation is triggered by the recognition of small phosphorylated molecules known as phosphoantigens (pAgs).[2][3] The most potent natural phosphoantigen is HMBPP, an intermediate in the microbial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4]
The sensing of phosphoantigens by Vγ9Vδ2 T cells is mediated by the BTN3A family of proteins, particularly BTN3A1. BTN3A1 is a type I transmembrane protein with an extracellular domain, a transmembrane region, and an intracellular B30.2 domain. The current understanding posits an "inside-out" signaling model where intracellular binding of phosphoantigens to the B30.2 domain of BTN3A1 induces a conformational change that is transmitted to the extracellular domain. This change, in conjunction with BTN2A1, forms a complex that is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.
Recent studies have refined this model, suggesting that phosphoantigens act as "molecular glues," promoting the heteromeric association of the intracellular domains of BTN3A1 and BTN2A1. This association is crucial for the downstream signaling cascade. The development of synthetic HMBPP analogs aims to modulate this interaction for therapeutic purposes, making in silico modeling an invaluable tool for understanding structure-activity relationships and designing novel immunotherapeutics.
Quantitative Analysis of Ligand-BTN3A1 Interactions
The binding affinity of HMBPP and its analogs to the intracellular domain of BTN3A1 has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.
| Ligand | BTN3A1 Construct | Method | Binding Affinity (Kd) | Reference |
| HMBPP | Intracellular B30.2 domain | Isothermal Titration Calorimetry (ITC) | 1.1 µM | |
| Isopentenyl pyrophosphate (IPP) | Intracellular B30.2 domain | Isothermal Titration Calorimetry (ITC) | 627 µM | |
| HMBPP | Full intracellular domain (BFI) | Isothermal Titration Calorimetry (ITC) | 2.36 µM | |
| HMBPP | B30.2 domain | Isothermal Titration Calorimetry (ITC) | 4.27 µM | |
| HMBPP | Full intracellular domain (BFI) | Isothermal Titration Calorimetry (ITC) | 6.1 µM | |
| HMBPP Analog 6a | Full intracellular domain (BFI) | Isothermal Titration Calorimetry (ITC) | Stronger than HMBPP | |
| HMBPP Analog 6c | Full intracellular domain (BFI) | Isothermal Titration Calorimetry (ITC) | Stronger than HMBPP |
| Ligand | BTN3A1 Construct | Method | IC50 | Reference |
| HMBPP | wt-BFI | Fluorescence Polarization | 19.9 µM | |
| HMBPP | B30.2 domain | Fluorescence Polarization | 23.3 µM | |
| HMBPP | BFI(H381R) | Fluorescence Polarization | > 333 µM |
Experimental Protocols
In Silico Molecular Docking
Molecular docking simulations are employed to predict the binding mode and affinity of HMBPP analogs within the BTN3A1 B30.2 domain.
-
Protein Preparation: The crystal structure of the BTN3A1 intracellular B30.2 domain (e.g., PDB: 4N7U) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues at physiological pH.
-
Ligand Preparation: The 3D structure of the HMBPP analog is generated and energy-minimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., Schrodinger Glide, AutoDock) is used to dock the ligand into the defined binding site of the protein. The binding site is typically defined based on the co-crystallized ligand in the experimental structure.
-
Scoring and Analysis: The resulting docking poses are scored based on their predicted binding free energy. The pose with the most favorable score is selected for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) with key residues in the binding pocket.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation: The purified BTN3A1 intracellular domain protein is placed in the sample cell of the calorimeter, and the HMBPP analog solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the ligand are injected into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to determine the IC50 of a compound.
-
Assay Setup: A fluorescently labeled probe that is known to bind to the BTN3A1 B30.2 domain is incubated with the purified protein. This results in a high fluorescence polarization signal.
-
Competition: The HMBPP analog is then added in increasing concentrations. The analog competes with the fluorescent probe for binding to the protein.
-
Measurement: As the fluorescent probe is displaced by the analog, its rotational motion increases, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: The IC50 value, which is the concentration of the analog required to displace 50% of the bound probe, is determined by plotting the change in polarization against the logarithm of the analog concentration.
Vγ9Vδ2 T Cell Activation Assay
This cell-based assay measures the biological activity of HMBPP analogs in inducing Vγ9Vδ2 T cell activation.
-
Cell Culture: Vγ9Vδ2 T cells are co-cultured with target cells that express BTN3A1 (e.g., cancer cell lines).
-
Stimulation: The co-culture is treated with varying concentrations of the HMBPP analog.
-
Activation Readout: T cell activation can be assessed by measuring:
-
Cytokine production: The concentration of cytokines such as IFN-γ and TNF-α in the culture supernatant is measured by ELISA.
-
Upregulation of activation markers: The expression of surface markers like CD69 and CD107a on Vγ9Vδ2 T cells is quantified by flow cytometry.
-
Cell proliferation: T cell proliferation is measured using assays such as CFSE dilution by flow cytometry.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Visualizing Molecular Interactions and Pathways
BTN3A1 "Inside-Out" Signaling Pathway
Caption: BTN3A1 "inside-out" signaling pathway initiated by HMBPP analog binding.
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of HMBPP analog interaction with BTN3A1.
Structure-Activity Relationship of HMBPP Analogs
Caption: Key structural features of HMBPP analogs influencing BTN3A1 interaction.
Conclusion
The interaction between HMBPP analogs and BTN3A1 is a critical initiating event in the activation of Vγ9Vδ2 T cells. In silico modeling, in conjunction with biophysical and cell-based assays, provides a powerful platform for dissecting the molecular details of this interaction. The "molecular glue" model, where the ligand facilitates the association of BTN3A1 and BTN2A1, offers a compelling framework for understanding the structure-activity relationships of these compounds. Future drug development efforts will likely focus on designing analogs with optimized binding kinetics and the ability to precisely modulate the conformation and oligomerization state of the BTN3A1/BTN2A1 complex, thereby fine-tuning the Vγ9Vδ2 T cell response for therapeutic benefit.
References
Metabolic Stability of HMBPP Analog 1: A Technical Guide
This guide provides an in-depth analysis of the metabolic stability of HMBPP Analog 1, a phosphonate-containing analog of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP). This document is intended for researchers, scientists, and drug development professionals working on the therapeutic applications of phosphoantigens and their analogs.
(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) is a potent activator of human Vγ9/Vδ2 T cells, a subset of unconventional T lymphocytes that play a role in the immune response to infections and malignancies.[1] However, the therapeutic development of HMBPP is hampered by its poor metabolic stability, primarily due to the lability of the diphosphate moiety. To address this limitation, analogs have been developed to enhance metabolic stability and improve pharmacokinetic profiles. This guide focuses on a key phosphonate (B1237965) analog, referred to here as this compound, which demonstrates increased resistance to metabolic degradation.
Core Concepts
HMBPP is an intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis found in many pathogenic bacteria and parasites, but not in humans.[2] It acts as a phosphoantigen, stimulating Vγ9/Vδ2 T cells through its interaction with the intracellular domain of Butyrophilin 3A1 (BTN3A1).[1] This activation leads to a cascade of immune responses, including cytokine production and cytotoxic activity against target cells.[1]
The inherent metabolic instability of HMBPP, largely due to enzymatic hydrolysis of its diphosphate group, has led to the exploration of more stable isosteres, such as phosphonates.[3][4] Phosphonate analogs, where a C-P bond replaces the more labile O-P bond of a phosphate, are known to be more resistant to phosphatase activity.[5]
Quantitative Data Summary
The following table summarizes the comparative biological activity of HMBPP and a key phosphonate prodrug analog, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (POM2-C-HMBP), which serves as a prime example of a metabolically stabilized HMBPP analog. The data highlights the enhanced efficacy of the prodrug analog in inducing target cell lysis and IFNγ secretion, which is attributed to its improved metabolic stability and cell permeability.[3]
| Compound | Assay | EC50 Value | Reference |
| HMBPP | K562 Target Cell Lysis (Pre-loading) | 19 nM | [3] |
| POM2-C-HMBP (this compound) | K562 Target Cell Lysis (Pre-loading) | 1.2 nM | [3] |
| HMBPP | IFNγ Secretion (Pre-loading) | 590 nM | [3] |
| POM2-C-HMBP (this compound) | IFNγ Secretion (Pre-loading) | 22 nM | [3] |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Target Cells
This protocol describes a method to assess the functional metabolic stability of HMBPP and its analogs by measuring their ability to induce a sustained Vγ9Vδ2 T cell-mediated response after pre-loading target cells.[3]
1. Target Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS, non-essential amino acids, pyruvate, penicillin-streptomycin, HEPES, and 2-mercaptoethanol.
2. Vγ9Vδ2 T Cell Expansion:
-
Isolate human PBMCs from healthy donors.
-
Expand Vγ9Vδ2 T cells by stimulating PBMCs with HMBPP (10 nM) and IL-2.
3. Target Cell Pre-loading and Resting:
-
Incubate K562 target cells with the test compound (e.g., 100 nM of HMBPP or POM2-C-HMBP) for 2 hours at 37°C.
-
Wash the cells to remove excess compound.
-
Resuspend the pre-loaded target cells in fresh media and incubate for varying "resting" periods (e.g., 0, 12, or 24 hours). This resting period allows for the metabolic degradation of the internalized compound.
4. Co-culture and Lysis Assay:
-
After the resting period, co-culture the pre-loaded K562 cells with the expanded Vγ9Vδ2 T effector cells at an appropriate effector-to-target ratio (e.g., 3:1) for 4 hours.
-
Quantify target cell lysis using a suitable method, such as flow cytometry with viability dyes (e.g., Calcein AM and DiD).
5. Data Analysis:
-
Compare the percentage of target cell lysis at different resting time points for HMBPP and its analog. A slower decline in lysis with increasing rest time indicates greater metabolic stability of the analog.
Visualizations
Experimental Workflow for Metabolic Stability
Caption: Workflow for assessing the functional metabolic stability of HMBPP analogs.
This compound Signaling Pathway
Caption: Signaling pathway for Vγ9Vδ2 T cell activation by this compound.
Conclusion
The development of metabolically stable analogs of HMBPP, such as the phosphonate prodrug this compound (POM2-C-HMBP), represents a significant advancement in the potential therapeutic application of phosphoantigens. By replacing the labile diphosphate with a more robust phosphonate group, these analogs exhibit enhanced biological activity, likely due to their increased resistance to metabolic degradation and improved cellular uptake.[3] The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the continued investigation and development of these promising immunotherapeutic agents. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of these analogs in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Early-Stage Research on HMBPP Analogs: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Methodologies, and Data Concerning the Early-Stage Research of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate (B83284) (HMBPP) Analogs, with a Focus on Prodrug Strategies to Enhance Vγ9Vδ2 T Cell-Mediated Immunity.
Audience: Researchers, scientists, and drug development professionals in the fields of immunology, oncology, and medicinal chemistry.
Introduction: The Therapeutic Potential of Vγ9Vδ2 T Cells and their Activation by HMBPP
Human Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that play a crucial role in the immune response to microbial infections and cellular stress, including malignancy. Unlike conventional αβ T cells that recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphoantigens. The most potent natural phosphoantigen identified to date is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis found in many bacteria and parasites, but not in humans.
Upon infection or malignant transformation, certain cells can accumulate endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP), or can be targeted by exogenous HMBPP from pathogens. This leads to the activation of Vγ9Vδ2 T cells through a mechanism dependent on the butyrophilin 3A1 (BTN3A1) molecule. The binding of HMBPP to the intracellular domain of BTN3A1 is believed to induce a conformational change that is transmitted to the extracellular domain, leading to the engagement of the Vγ9Vδ2 T cell receptor (TCR) and subsequent T cell activation, proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against target cells.
The potent anti-tumor activity of Vγ9Vδ2 T cells has positioned them as an attractive target for cancer immunotherapy. However, the therapeutic application of HMBPP itself is limited by its poor pharmacokinetic properties, including a high negative charge that restricts cell permeability. To overcome this limitation, researchers have developed HMBPP analogs, particularly prodrugs, designed to enhance cellular uptake and deliver the active pharmacophore intracellularly. This guide focuses on the early-stage research of these analogs, with a specific emphasis on the well-characterized prodrug, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP).
Quantitative Data on HMBPP Analog Activity
The biological activity of HMBPP and its analogs is typically quantified by their ability to stimulate the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and to induce cytokine release or cytotoxicity against target cells. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different compounds.
| Compound | Assay | Cell Type | Time Point | EC50 Value | Reference |
| HMBPP | Vγ9Vδ2 T cell expansion | Human PBMCs | 72 hours | 0.50 nM | [1] |
| POM2-C-HMBP | Vγ9Vδ2 T cell expansion | Human PBMCs | 72 hours | 5.4 nM | [1] |
| Zoledronate | Vγ9Vδ2 T cell expansion | Human PBMCs | 72 hours | 900 nM | [1] |
| HMBPP | IFN-γ Secretion (K562 pre-loading) | Vγ9Vδ2 T cells + K562 | 24 hours | 590 nM | |
| POM2-C-HMBP | IFN-γ Secretion (K562 pre-loading) | Vγ9Vδ2 T cells + K562 | 24 hours | 22 nM | |
| HMBPP | Target Cell Lysis (K562 pre-loading) | Vγ9Vδ2 T cells + K562 | 4 hours | 19 nM | |
| POM2-C-HMBP | Target Cell Lysis (K562 pre-loading) | Vγ9Vδ2 T cells + K562 | 4 hours | 1.2 nM |
Experimental Protocols
Synthesis of HMBPP Analog Prodrugs
A detailed, step-by-step synthesis protocol for a specific HMBPP analog like POM2-C-HMBP is often proprietary. However, the general principles for the synthesis of bis(pivaloyloxymethyl) phosphonate prodrugs can be outlined based on established chemical reactions. The synthesis typically involves two key stages: the preparation of the phosphonate core and the subsequent esterification to attach the pivaloyloxymethyl (POM) protecting groups.
3.1.1. Synthesis of the Phosphonate Core: (E)-4-Hydroxy-3-methyl-but-2-enyl phosphonate
The synthesis of the phosphonate analog of HMBPP often starts with a commercially available precursor, such as (E)-4-bromo-2-methyl-2-buten-1-ol. A common method to introduce the phosphonate group is the Michaelis-Arbuzov reaction.
Materials:
-
(E)-4-bromo-2-methyl-2-buten-1-ol
-
Triethyl phosphite (B83602)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve (E)-4-bromo-2-methyl-2-buten-1-ol in anhydrous toluene.
-
Add an excess of triethyl phosphite (typically 1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The resulting crude diethyl (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate can be purified by column chromatography on silica (B1680970) gel.
3.1.2. Synthesis of the bis(POM) Prodrug: POM2-C-HMBP
The phosphonic acid is then esterified with chloromethyl pivalate (B1233124) to yield the bis(POM) prodrug.
Materials:
-
Diethyl (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Chloromethyl pivalate (POM-Cl)
-
A suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Deprotection of the diethyl phosphonate: Dissolve the diethyl phosphonate in anhydrous DCM and cool to 0 °C. Add TMSBr dropwise and stir the reaction at room temperature until the deprotection is complete (monitored by TLC or ³¹P NMR). The solvent is then removed under reduced pressure to yield the silylated intermediate, which is hydrolyzed to the phosphonic acid.
-
Esterification with POM-Cl: Dissolve the crude phosphonic acid in anhydrous DMF. Add an excess of DIPEA and chloromethyl pivalate. Stir the reaction mixture at room temperature for several hours to overnight.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (POM2-C-HMBP), is purified by column chromatography.
Biological Assays
3.2.1. Vγ9Vδ2 T Cell Expansion Assay
This assay measures the ability of a compound to induce the proliferation of Vγ9Vδ2 T cells from a mixed population of PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and HEPES).
-
HMBPP analog (e.g., POM2-C-HMBP) and control compounds (HMBPP, Zoledronate).
-
Recombinant human Interleukin-2 (IL-2).
-
24-well cell culture plates.
-
Flow cytometer and fluorescently labeled antibodies against CD3 and Vδ2-TCR.
Procedure:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the HMBPP analog at various concentrations (typically a serial dilution from nM to µM range). Include positive (HMBPP) and negative (vehicle) controls.
-
Add IL-2 to a final concentration of 100-200 U/mL.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.
-
Replenish the medium with fresh medium containing IL-2 every 2-3 days.
-
At the end of the culture period, harvest the cells and stain with fluorescently labeled anti-CD3 and anti-Vδ2-TCR antibodies.
-
Analyze the percentage of Vγ9Vδ2 T cells (CD3+/Vδ2+) in the total cell population by flow cytometry.
-
Calculate the expansion of Vγ9Vδ2 T cells and determine the EC50 value of the test compound.
3.2.2. Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of expanded Vγ9Vδ2 T cells to lyse target cells that have been pulsed with an HMBPP analog.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells).
-
Target cell line (e.g., K562, a human erythroleukemic cell line that is sensitive to γδ T cell-mediated lysis).
-
Chromium-51 (⁵¹Cr).
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with sodium chromate (B82759) (⁵¹Cr) for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.
-
Target Cell Pulsing: Incubate the labeled target cells with various concentrations of the HMBPP analog for 2-4 hours at 37°C.
-
Wash the pulsed target cells to remove any unbound compound.
-
Co-culture: Co-culture the pulsed target cells with the expanded Vγ9Vδ2 T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Determine the EC50 value for the induction of cytotoxicity.
3.2.3. Cytokine Release Assay (IFN-γ ELISA)
This assay measures the production of IFN-γ by Vγ9Vδ2 T cells upon stimulation with target cells pulsed with an HMBPP analog.
Materials:
-
Expanded Vγ9Vδ2 T cells.
-
Target cell line (e.g., K562).
-
HMBPP analog.
-
96-well flat-bottom plates.
-
Human IFN-γ ELISA kit.
Procedure:
-
Target Cell Pulsing: Pulse the target cells with various concentrations of the HMBPP analog for 2-4 hours at 37°C.
-
Wash the pulsed target cells.
-
Co-culture: Co-culture the pulsed target cells with the expanded Vγ9Vδ2 T cells at a fixed E:T ratio (e.g., 1:1) in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for the induction of IFN-γ release.
Signaling Pathways and Experimental Workflows
HMBPP Analog Signaling Pathway in Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by HMBPP analogs is a complex process involving intracellular sensing and subsequent cell-cell interaction. The following diagram illustrates the key steps in this signaling pathway.
Experimental Workflow for Evaluating HMBPP Analogs
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel HMBPP analogs.
Conclusion and Future Directions
The development of HMBPP analogs, particularly cell-permeable prodrugs like POM2-C-HMBP, represents a promising strategy to harness the therapeutic potential of Vγ9Vδ2 T cells for cancer immunotherapy. Early-stage research has demonstrated that these analogs can potently activate Vγ9Vδ2 T cells, leading to enhanced anti-tumor activity in vitro. The data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers working in this exciting field.
Future research will likely focus on the development of next-generation HMBPP analogs with improved pharmacokinetic profiles, enhanced tumor targeting capabilities, and reduced off-target toxicities. Further elucidation of the intricate molecular mechanisms governing BTN3A1-mediated Vγ9Vδ2 T cell activation will also be crucial for the rational design of more effective immunotherapies. As our understanding of γδ T cell biology continues to grow, HMBPP analogs are poised to become a valuable addition to the arsenal (B13267) of cancer treatments.
References
Methodological & Application
Application Notes and Protocols for HMBPP Analog 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental protocols and applications of (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) and its analogs, with a focus on a synthetic, cell-permeable prodrug, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP), referred to herein as HMBPP Analog 1. These compounds are potent activators of human Vγ9Vδ2 T cells, a subset of T cells that play a crucial role in the immune response to infections and malignancies.[1][2][3]
Mechanism of Action
HMBPP and its analogs function as phosphoantigens that stimulate Vγ9Vδ2 T cells.[2] The activation process is initiated by the binding of these small molecules to the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1), a transmembrane protein expressed on various cell types, including tumor cells.[1][2][3][4] This interaction induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[5] This "inside-out" signaling mechanism triggers the activation of Vγ9Vδ2 T cells, leading to cytokine production and cytotoxic lysis of the target cells.[1][6]
A key distinction between HMBPP and its prodrug analog, POM2-C-HMBP, lies in their cellular uptake. HMBPP requires an energy-dependent transport mechanism to enter the cell, whereas the charge-neutral POM2-C-HMBP can bypass this requirement, leading to more efficient internalization and subsequent T cell activation.[1][6]
Signaling Pathway
The signaling cascade for HMBPP-mediated Vγ9Vδ2 T cell activation is depicted below.
Caption: this compound signaling pathway.
Quantitative Data
The potency of HMBPP and its analogs can be compared using their half-maximal effective concentrations (EC50) for Vγ9Vδ2 T cell expansion.
| Compound | 72-hour PBMC Expansion EC50 | Reference |
| HMBPP | 0.50 nM | [5] |
| POM2-C-HMBP (this compound) | 5.4 nM | [5] |
| Zoledronate | 900 nM | [5] |
Experimental Protocols
Vγ9Vδ2 T Cell Expansion and Purification
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated from healthy donors
-
T cell media: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1x HEPES, 1x pyruvate, 1x non-essential amino acids (NEAA), and 1x β-mercaptoethanol (BME).
-
HMBPP or POM2-C-HMBP (this compound)
-
Recombinant human Interleukin-2 (IL-2)
-
Vγ9Vδ2 T cell purification kit (negative selection)
Procedure:
-
Resuspend PBMCs at a concentration of 1 × 10^6 cells/mL in fresh T cell media.
-
Stimulate the cells with 0.01 µM HMBPP or 0.01 µM POM2-C-HMBP for 3 days.[1]
-
After 3 days, remove the compound by washing the cells.
-
Culture the cells for an additional 4–18 days.
-
Supplement the culture with fresh IL-2 (5 ng/mL) every 3 days.[1]
-
After 7–21 days of culture, purify the Vγ9Vδ2 T cells using a negative selection kit according to the manufacturer's instructions.[1]
Target Cell Culture
This protocol is for the maintenance of K562 cells, a common target cell line for Vγ9Vδ2 T cell lysis assays.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Clone III Serum
-
Penicillin-Streptomycin
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Clone III Serum and 1% penicillin-streptomycin.[1]
-
Maintain the cell density between 0.2 and 1 × 10^6 cells/mL.[1]
Cytotoxicity (Lysis) Assay
This protocol details how to measure the cytotoxic activity of expanded Vγ9Vδ2 T cells against target cells treated with HMBPP analogs.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
K562 cells (target cells)
-
HMBPP or POM2-C-HMBP
-
Annexin V-FITC or other apoptosis detection reagents
-
Binding buffer
-
Flow cytometer
Procedure:
-
Pre-treat K562 target cells with varying concentrations of HMBPP or POM2-C-HMBP for 2 hours.
-
Wash the target cells twice to remove any unbound compound.
-
Mix the pre-treated K562 cells with the expanded Vγ9Vδ2 T cells at a desired effector-to-target (E:T) ratio (e.g., 3:1).[1]
-
Incubate the cell mixture for 4 hours at 37°C.[1]
-
After incubation, place the plate on ice for 5 minutes.
-
Stain the cells with Annexin V-FITC for 15 minutes on ice to detect apoptotic cells.[1]
-
Dilute the cells with binding buffer and analyze by flow cytometry to determine the percentage of lysed target cells.[1]
Intracellular Cytokine Staining
This protocol is for detecting the production of cytokines, such as IFN-γ and TNF-α, by activated Vγ9Vδ2 T cells.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Brefeldin A
-
FACS buffer (2% BSA in PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% saponin)
-
Fluorescently labeled antibodies against IFN-γ and TNF-α
-
Flow cytometer
Procedure:
-
Incubate purified Vγ9Vδ2 T cells (4 × 10^6 cells in 1 mL) with PMA (10 ng/mL), ionomycin (1 µM), and brefeldin A solution (1x) for 4 hours at 37°C.[1]
-
Wash the cells in FACS buffer and fix with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again and permeabilize with 0.1% saponin.
-
Block non-specific antibody binding with an Fc block reagent for 10 minutes.
-
Stain the cells with fluorescently labeled antibodies against IFN-γ and TNF-α for 30 minutes.[1]
-
Wash the cells twice and analyze by flow cytometry.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an experiment involving HMBPP analog treatment and subsequent analysis.
Caption: Experimental workflow for this compound treatment.
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMBPP Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMBPP Analog Vγ9Vδ2 T Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells are a subset of unconventional T lymphocytes that play a significant role in immunosurveillance against infections and malignancies.[1][2] Their activation is triggered by the recognition of small phosphorylated metabolites, known as phosphoantigens.[3] The most potent natural phosphoantigen identified to date is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate of the non-meavalonate pathway in many microbes.[2][4] The exceptional potency of HMBPP and its synthetic analogs in activating Vγ9Vδ2 T cells has made them a focal point for the development of novel immunotherapies.[2][5]
These application notes provide detailed protocols for key in vitro assays to assess the activation of Vγ9Vδ2 T cells by HMBPP analogs. The methodologies cover the isolation of peripheral blood mononuclear cells (PBMCs), expansion of Vγ9Vδ2 T cells, and functional assays to measure proliferation and cytokine release.
Signaling Pathway of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is a complex process that is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1) on a target cell.[1][2][3] This interaction induces a conformational change in BTN3A1, leading to an "inside-out" signaling cascade that ultimately results in the activation of the Vγ9Vδ2 T cell receptor (TCR).[1][6] Butyrophilin 2A1 (BTN2A1) is also known to be essential for this process, likely forming a complex with BTN3A1 that is recognized by the Vγ9Vδ2 TCR.[7]
Caption: HMBPP analog signaling pathway in Vγ9Vδ2 T cell activation.
Quantitative Data: Potency of HMBPP and Analogs
The efficacy of HMBPP and its synthetic analogs is often determined by their half-maximal effective concentration (EC50) in Vγ9Vδ2 T cell activation assays. Lower EC50 values indicate higher potency. Synthetic modifications, such as the development of prodrugs, have led to compounds with enhanced activity.[1]
| Compound | Type | Assay | EC50 (nM) |
| HMBPP | Natural Phosphoantigen | 72-hour PBMC Expansion | 0.50 |
| HMBPP | Natural Phosphoantigen | Vγ9Vδ2 T cell Proliferation | 0.145[1] |
| HMBPP | Natural Phosphoantigen | Vγ9/Vδ2 T-cell Activation (CD69/CD25) | 0.06[4] |
| Zoledronate | Bisphosphonate | 72-hour PBMC Expansion | 900[1] |
| Zoledronate | Bisphosphonate | Vγ9/Vδ2 T-cell Activation (CD69/CD25) | ~500[4] |
| POM2-C-HMBP | Synthetic Prodrug | 72-hour PBMC Expansion | 5.4[1] |
| POM2-C-HMBP | Synthetic Prodrug | Interferon-γ Secretion (K562 cells) | ~8.4 (at 240 min)[1] |
| POM2-C-HMBP | Synthetic Prodrug | Target Cell Lysis | 1.2[6] |
| POM3-CC-HMBPP | Synthetic Prodrug | Vγ9Vδ2 T cell Proliferation | 41[1] |
| HMBP ProPAgen 5c | Synthetic Prodrug | Vγ9/Vδ2 T-cell Activation (CD69/CD25) | 10.62[4] |
| HMBP ProPAgen 5d | Synthetic Prodrug | Vγ9/Vδ2 T-cell Activation (CD69/CD25) | 8.92[4] |
Experimental Workflow
A general workflow for assessing Vγ9Vδ2 T cell activation by HMBPP analogs involves isolating PBMCs, stimulating the cells with the compound of interest, and then measuring the response through proliferation or cytokine secretion assays.
Caption: General experimental workflow for Vγ9Vδ2 T cell activation assays.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood or buffy coats to be used as a source of Vγ9Vδ2 T cells.[8]
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS or Lymphoprep
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Dilute the blood sample 1:1 with PBS in a sterile 50 mL conical tube.[8]
-
Carefully layer the diluted blood over Ficoll-Paque in a new 50 mL conical tube. The volume of Ficoll-Paque should be approximately half the volume of the diluted blood.[8]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[8]
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
The isolated PBMCs can be used immediately or cryopreserved for future use.[9]
Expansion of Vγ9Vδ2 T Cells
Objective: To expand the population of Vγ9Vδ2 T cells from isolated PBMCs for use in functional assays.[10]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Recombinant human Interleukin-2 (rIL-2)
-
HMBPP or a suitable analog
-
Vitamin C (optional)[10]
-
Cell culture plates or flasks
Procedure:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[6]
-
Add HMBPP to a final concentration of 1 µM and rIL-2 to a final concentration of 100 U/mL. Optionally, Vitamin C can be added to enhance expansion.[10]
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, add fresh complete RPMI-1640 medium containing rIL-2 (100 U/mL).[8][10]
-
Expand the culture for 12-14 days, splitting the cultures as needed to maintain a cell density of 1-2 x 10^6 cells/mL.[8][10]
-
After the expansion period, the purity of the Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR.[10]
Vγ9Vδ2 T Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of Vγ9Vδ2 T cells in response to stimulation with HMBPP analogs.[8]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Isolated PBMCs or expanded Vγ9Vδ2 T cells
-
Complete RPMI-1640 medium
-
HMBPP analogs at various concentrations
-
rIL-2
-
96-well round-bottom plates
-
Flow cytometer
-
Fluorescently labeled antibodies (e.g., anti-CD3, anti-Vδ2 TCR)
Procedure:
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.[8]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.[8]
-
Wash the cells twice with complete RPMI-1640 medium.[8]
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[8]
-
Plate the cells in a 96-well round-bottom plate.
-
Add serial dilutions of the HMBPP analog to the wells. Include a negative control (medium alone) and a positive control (e.g., a known potent activator).
-
Add rIL-2 (e.g., 100 U/mL) to the appropriate wells.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[8]
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3 and Vδ2 TCR.[8]
-
Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in the gated Vγ9Vδ2 T cell population.[8]
-
Calculate the EC50 value by plotting the proliferation data against the compound concentration and fitting to a dose-response curve.[1]
Cytokine Release Assay (IFN-γ ELISA)
Objective: To quantify the production of the pro-inflammatory cytokine IFN-γ by Vγ9Vδ2 T cells upon stimulation.[1]
Materials:
-
Target cell line (e.g., K562 or Daudi)[1]
-
Isolated Vγ9Vδ2 T cells or PBMCs
-
HMBPP analogs at various concentrations
-
96-well plates
-
IFN-γ ELISA kit
-
Centrifuge
Procedure:
-
Culture a target cell line and plate at an appropriate density in a 96-well plate.[1]
-
Treat the target cells with various concentrations of the HMBPP analog for a defined period (e.g., 4 hours).[1]
-
Add isolated Vγ9Vδ2 T cells or PBMCs containing Vγ9Vδ2 T cells to the wells with the treated target cells at a specific effector-to-target ratio.[1]
-
Centrifuge the plate and collect the supernatant.[1]
-
Quantify the amount of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's protocol.[1]
-
Determine the EC50 value from the dose-response curve of IFN-γ concentration versus phosphoantigen concentration.[1]
Conclusion
The study of Vγ9Vδ2 T cell activation by HMBPP and its analogs is a promising field for the development of novel cancer immunotherapies.[11] The protocols outlined in these application notes provide a standardized approach for researchers to evaluate the potency and efficacy of new HMBPP analogs. By utilizing these assays, scientists and drug development professionals can obtain reliable and comparable data to advance the development of next-generation immunotherapies that harness the power of Vγ9Vδ2 T cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrophosphate-containing compounds that stimulate Vgamma2Vdelta2 T cells: application to cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoantigen recognition by Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Improving the Efficiency of Vγ9Vδ2 T-Cell Immunotherapy in Cancer [frontiersin.org]
Application Notes and Protocols: Synthesis of Radiolabeled HMBPP Analog 1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a radiolabeled analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). The synthesized compound, designated as Radiolabeled [¹⁴C]-HMBPP Analog 1 , is a valuable tool for studying the pharmacokinetics, metabolism, and target engagement of HMBPP-based immunotherapies.
Introduction
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that activates human Vγ9Vδ2 T cells, a subset of γδ T cells involved in immune surveillance against infected and malignant cells.[1] HMBPP is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogenic bacteria and parasites but is absent in humans.[1][2] This makes it a compelling target for the development of novel immunotherapies. The activation of Vγ9Vδ2 T cells by HMBPP is mediated by the butyrophilin 3A1 (BTN3A1) receptor.[3] Radiolabeled HMBPP analogs are crucial for elucidating the mechanisms of action, biodistribution, and efficacy of potential therapeutic candidates.
This protocol describes the synthesis of a ¹⁴C-labeled HMBPP analog, where the radiolabel is incorporated into the methyl group at the C3 position. Carbon-14 is chosen for its long half-life and suitability for in vitro and in vivo metabolic studies.
Data Presentation
The bioactivity of HMBPP and its analogs is a critical parameter for their therapeutic potential. The following table summarizes the reported potency of HMBPP and a synthetic prodrug analog.
| Compound | Bioactivity Metric | Potency | Reference |
| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Bioactivity | 0.1 nM | [Eberl et al., FEBS Lett. 2003;544:4–10][2] |
| (E)-4-hydroxy-3-methyl-but-2-enyl phosphate (B84403) (HMBP) ProPAgen 5b (a prodrug analog) | EC₅₀ | 0.45 nM | [J. Med. Chem. 2018, 61, 7, 3165–3175][4] |
| Isopentenyl pyrophosphate (IPP) | Relative Potency | ~10,000x less potent than HMBPP | [An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells][5] |
Experimental Protocols
This section provides a detailed methodology for the chemical synthesis of the non-radiolabeled precursor and the subsequent radiolabeling to yield Radiolabeled [¹⁴C]-HMBPP Analog 1 .
Part 1: Synthesis of the Precursor (Analog 1 Precursor)
The synthesis of the precursor involves a multi-step process starting from a commercially available material.
Step 1: Synthesis of (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate (B1210297)
-
Materials: 3-methylbut-2-en-1-ol (dimethylallyl alcohol), acetic anhydride, pyridine (B92270), selenium dioxide, tert-butyl hydroperoxide, dichloromethane (B109758) (DCM), ethyl acetate, hexane, silica (B1680970) gel for column chromatography.
-
Procedure:
-
Acetylation: To a solution of 3-methylbut-2-en-1-ol in DCM, add pyridine and acetic anhydride. Stir the reaction at room temperature for 4 hours. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate. Purify by column chromatography to obtain (E)-3-methylbut-2-en-1-yl acetate.
-
Allylic Hydroxylation: Dissolve the acetate in DCM and add selenium dioxide and tert-butyl hydroperoxide. Stir the mixture at room temperature for 24 hours. Quench the reaction with sodium bisulfite solution. Extract the product with ethyl acetate and purify by flash chromatography to yield (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate.
-
Step 2: Protection of the Primary Alcohols
-
Materials: (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diol in DMF and add imidazole followed by TBDMSCl. Stir at room temperature for 12 hours.
-
Extract the product with diethyl ether, wash with water and brine, and dry over magnesium sulfate. Purify by column chromatography to obtain the di-TBDMS protected intermediate.
-
Step 3: Selective Deprotection and Oxidation
-
Materials: Di-TBDMS protected intermediate, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), Dess-Martin periodinane.
-
Procedure:
-
Selective Deprotection: Treat the di-TBDMS protected intermediate with one equivalent of TBAF in THF at 0°C to selectively deprotect the primary alcohol at the C1 position.
-
Oxidation: Oxidize the resulting primary alcohol to the corresponding aldehyde using Dess-Martin periodinane in DCM.
-
Step 4: Preparation for Radiolabeling (Wittig Reaction)
-
Materials: The aldehyde from Step 3, (¹²C-methyl)triphenylphosphonium iodide, n-butyllithium in hexane.
-
Procedure:
-
Prepare the Wittig reagent by reacting (¹²C-methyl)triphenylphosphonium iodide with n-butyllithium in dry THF at 0°C.
-
Add the aldehyde to the ylide solution and stir for 2 hours at room temperature to form the alkene precursor.
-
Part 2: Radiolabeling of HMBPP Analog 1 ([¹⁴C]-Analog 1)
Step 5: Synthesis of [¹⁴C]-Methyltriphenylphosphonium Iodide
-
Materials: [¹⁴C]-Methyl iodide, triphenylphosphine (B44618).
-
Procedure:
-
In a sealed vial, react [¹⁴C]-methyl iodide with triphenylphosphine in toluene (B28343) at 80°C for 4 hours.
-
Cool the reaction to room temperature to allow the precipitation of [¹⁴C]-methyltriphenylphosphonium iodide.
-
Step 6: [¹⁴C]-Wittig Reaction
-
Materials: The aldehyde from Step 3, [¹⁴C]-methyltriphenylphosphonium iodide, n-butyllithium.
-
Procedure:
-
Prepare the [¹⁴C]-ylide by treating [¹⁴C]-methyltriphenylphosphonium iodide with n-butyllithium in dry THF.
-
Add the aldehyde to the [¹⁴C]-ylide and stir to obtain the ¹⁴C-labeled protected alkene.
-
Step 7: Deprotection and Diphosphorylation
-
Materials: ¹⁴C-labeled protected alkene, TBAF, tris(tetrabutylammonium) hydrogen pyrophosphate, trichloroacetonitrile (B146778).
-
Procedure:
-
Deprotection: Remove the TBDMS protecting groups using an excess of TBAF in THF.
-
Diphosphorylation: Activate the resulting diol with trichloroacetonitrile and then react with tris(tetrabutylammonium) hydrogen pyrophosphate to yield the final product, Radiolabeled [¹⁴C]-HMBPP Analog 1 .
-
Purify the final compound using ion-exchange chromatography.
-
Visualizations
HMBPP Signaling Pathway
The following diagram illustrates the signaling pathway of HMBPP-mediated activation of Vγ9Vδ2 T cells.
References
- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl_pyrophosphate [chemeurope.com]
- 3. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: HMBPP Analogs in Vγ9Vδ2 CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells, represent a promising avenue for cancer immunotherapy due to their innate ability to recognize and eliminate tumor cells in a non-MHC-restricted manner.[1][2] This characteristic makes them ideal candidates for allogeneic, "off-the-shelf" chimeric antigen receptor (CAR)-T cell therapies.[3] The activation and expansion of Vγ9Vδ2 T cells are potently triggered by phosphoantigens (pAgs), such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a metabolite produced by various pathogens.[4][5]
Synthetic analogs and prodrugs of HMBPP have been developed to enhance cellular uptake and biological activity, offering a robust method for the ex vivo expansion and stimulation of Vγ9Vδ2 T cells for therapeutic applications. This document provides detailed application notes and protocols for the use of HMBPP analogs in the generation and functional assessment of Vγ9Vδ2 CAR-T cells. For the purpose of these notes, "HMBPP analog 1" will refer to cell-permeable prodrugs such as bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP), which are designed to bypass energy-dependent uptake mechanisms required by charged phosphoantigens like HMBPP.
Mechanism of Action: HMBPP-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is an intricate process mediated by the butyrophilin family of proteins. Intracellular HMBPP, either from pathogens or introduced experimentally, binds to the B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule within a target cell or antigen-presenting cell (APC). This binding event induces a conformational change in BTN3A1, which is then transmitted to its extracellular domain. BTN3A1 forms a complex with BTN2A1, and this HMBPP-induced conformational change facilitates the interaction of the BTN3A1/BTN2A1 complex with the Vγ9Vδ2 T cell receptor (TCR). This "inside-out" signaling cascade triggers potent T cell activation, leading to proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against target cells.
Application in CAR-T Cell Therapy
The potent stimulatory capacity of HMBPP analogs makes them an invaluable tool for the ex vivo manufacturing of Vγ9Vδ2 T cells for adoptive immunotherapy. By selectively expanding this T cell subset, a more uniform and potent starting population can be generated for CAR engineering. This approach combines the innate anti-tumor activity of Vγ9Vδ2 T cells with the antigen-specific targeting of a CAR, potentially leading to a more effective therapeutic product with a lower risk of graft-versus-host disease (GVHD) in allogeneic settings.
Quantitative Data: Potency of HMBPP and Analogs
The potency of various phosphoantigens and their analogs in activating Vγ9Vδ2 T cells is typically measured by their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Compound | Description | EC50 (Vγ9Vδ2 T Cell Activation/Expansion) | Reference(s) |
| HMBPP | Natural potent phosphoantigen | ~0.06 nM - 0.5 nM | |
| IPP | Endogenous phosphoantigen | ~10,000-fold less potent than HMBPP | |
| Zoledronate | Bisphosphonate (indirect activator) | ~500 nM - 900 nM | |
| POM2-C-HMBP | HMBPP phosphonate prodrug | ~5.4 nM | |
| HMBP ProPAgen 5b | HMBP phosphoramidate (B1195095) prodrug | ~0.45 nM | |
| Glycoside HMBPP | Glycosylated HMBPP conjugate | ~78 nM |
Experimental Protocols
Disclaimer: These protocols are intended for research use only (RUO) and should be adapted to specific experimental conditions and institutional guidelines.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood or buffy coats to serve as a source of Vγ9Vδ2 T cells.
Materials:
-
Human whole blood (heparinized) or buffy coat
-
Ficoll-Paque PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the blood sample 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, ensuring a sharp interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
Following centrifugation, four layers should be visible. Carefully aspirate and discard the upper plasma and platelet layers.
-
Using a sterile pipette, carefully collect the buffy coat layer (containing PBMCs) at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat the wash step (Step 7) one more time.
-
Resuspend the cell pellet in complete T cell medium (e.g., RPMI-1640 + 10% FBS, 1% Pen-Strep, IL-2).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
Protocol 2: Ex Vivo Expansion of Vγ9Vδ2 T Cells using this compound
Objective: To selectively expand the Vγ9Vδ2 T cell population from isolated PBMCs.
Materials:
-
Isolated PBMCs
-
Complete T cell medium (e.g., RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin)
-
HMBPP analog (e.g., POM2-C-HMBP)
-
Recombinant human IL-2 (rhIL-2)
-
24-well or 6-well cell culture plates
Procedure:
-
Resuspend PBMCs in complete T cell medium at a density of 1-2 x 10^6 cells/mL.
-
Add the HMBPP analog to the desired final concentration. The optimal concentration typically ranges from 1 nM to 100 nM and should be determined empirically. For initial experiments, a concentration of 10 nM can be used.
-
Add rhIL-2 to a final concentration of 100-200 U/mL.
-
Plate the cell suspension in a 24-well or 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 10-14 days.
-
Every 2-3 days, monitor the culture, and add fresh medium containing rhIL-2 to maintain an optimal cell density (e.g., 0.5-2 x 10^6 cells/mL).
-
After the expansion period, harvest the cells. The purity of the Vγ9Vδ2 T cell population (CD3+Vδ2+) can be assessed by flow cytometry.
Protocol 3: Generation of CAR-Vγ9Vδ2 T Cells
Objective: To genetically modify the expanded Vγ9Vδ2 T cells to express a Chimeric Antigen Receptor.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Lentiviral or retroviral vector encoding the CAR construct
-
Transduction reagent (e.g., RetroNectin, Transdux)
-
Non-tissue culture treated plates
-
Complete T cell medium with rhIL-2
Procedure:
-
Plate Coating (if using RetroNectin): Coat wells of a non-tissue culture treated plate with the transduction reagent according to the manufacturer's instructions.
-
Viral Loading: Add the CAR viral vector to the coated wells and centrifuge to facilitate binding of viral particles to the plate surface.
-
T Cell Transduction: Harvest the expanded Vγ9Vδ2 T cells and resuspend them in complete T cell medium. Add the cell suspension to the virus-loaded wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Expansion of CAR-T Cells: After transduction, transfer the cells to a new culture vessel and continue to expand them in complete T cell medium with rhIL-2 for an additional 7-10 days to allow for CAR expression and further cell proliferation.
-
Verification: Confirm CAR expression on the surface of the Vγ9Vδ2 T cells using flow cytometry with a target antigen-Fc fusion protein or an anti-Fab antibody.
Protocol 4: CAR-T Cell Cytotoxicity Assay (Flow Cytometry-Based)
Objective: To assess the ability of CAR-Vγ9Vδ2 T cells to specifically lyse target tumor cells.
Materials:
-
CAR-Vγ9Vδ2 T cells (Effector cells)
-
Non-transduced Vγ9Vδ2 T cells (Control effector cells)
-
Target tumor cells (expressing the CAR target antigen)
-
Fluorescent cell trace dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
96-well round-bottom plate
Procedure:
-
Target Cell Labeling: Label the target tumor cells with a fluorescent cell trace dye (e.g., CFSE) according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.
-
Co-culture Setup: Plate the labeled target cells at a fixed number per well (e.g., 2 x 10^4 cells/well) in a 96-well plate.
-
Add effector cells (CAR-Vγ9Vδ2 T cells and control T cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).
-
Include control wells with target cells only (for spontaneous death) and target cells with control T cells (for non-specific killing).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for a defined period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Staining and Acquisition: Harvest the cells from each well. Stain with a viability dye (e.g., 7-AAD) to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
Analysis: Gate on the target cell population (CFSE-positive). Within this gate, quantify the percentage of dead cells (viability dye-positive).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Lysis with Effector - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
Protocol 5: CAR-T Cell Proliferation Assay
Objective: To measure the proliferation of CAR-Vγ9Vδ2 T cells upon encountering target antigen.
Materials:
-
CAR-Vγ9Vδ2 T cells labeled with a proliferation tracking dye (e.g., CFSE, CellTrace Violet)
-
Irradiated target tumor cells (to prevent their proliferation)
-
96-well plate
-
Complete T cell medium
Procedure:
-
Effector Cell Labeling: Label the CAR-Vγ9Vδ2 T cells with a proliferation tracking dye according to the manufacturer's protocol. With each cell division, the fluorescence intensity of the dye is halved.
-
Co-culture Setup: Plate the labeled CAR-T cells at a fixed number per well.
-
Add irradiated target cells (antigen-positive and antigen-negative controls) at a suitable stimulator-to-responder ratio (e.g., 1:1).
-
Include control wells with labeled CAR-T cells alone (unstimulated control).
-
Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CAR-T cell population and assess the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division. The percentage of divided cells or the proliferation index can be calculated using appropriate software.
References
- 1. Frontiers | Advancements in γδT cell engineering: paving the way for enhanced cancer immunotherapy [frontiersin.org]
- 2. Frontiers | Prospects for γδ T cells and chimeric antigen receptor γδ T cells in cancer immunotherapy [frontiersin.org]
- 3. Prospects for chimeric antigen receptor (CAR) γδ T cells: a potential game changer for adoptive T cell cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing HMBPP Analog 1 for Enhanced Anti-Tumor Immunity in Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells are a subset of unconventional T lymphocytes that play a significant role in anti-tumor immunity.[1] Their activation is triggered by the recognition of small phosphorylated metabolites, known as phosphoantigens.[1] The most potent natural activator is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate in the non-mevalonate pathway of isoprenoid synthesis found in microbes.[1][2] Tumor cells can also produce endogenous phosphoantigens, leading to their recognition and lysis by Vγ9Vδ2 T cells.[3]
This document provides detailed protocols for the use of HMBPP and its synthetic analog, referred to here as HMBPP analog 1 (specifically, the cell-permeable prodrug POM2-C-HMBP), to stimulate Vγ9Vδ2 T cell anti-tumor activity in co-culture with tumor cells. This compound, a charge-neutral prodrug, bypasses the energy-dependent uptake mechanism required by HMBPP, leading to more efficient intracellular delivery and significantly enhanced Vγ9Vδ2 T cell-mediated cytotoxicity and cytokine production. These protocols are intended for researchers in immunology, oncology, and drug development exploring novel cancer immunotherapy strategies.
Mechanism of Action: HMBPP and its Analogs
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is a multi-step process that is dependent on the butyrophilin protein BTN3A1 expressed on target cells, such as tumor cells.
-
Internalization: HMBPP is internalized by target cells through an energy-dependent mechanism. In contrast, the charge-neutral prodrug analog, POM2-C-HMBP, can bypass this and enter the cell more efficiently.
-
Intracellular Binding: Once inside the cell, HMBPP binds to the intracellular B30.2 domain of BTN3A1.
-
Conformational Change and Signaling: This binding event induces a conformational change in BTN3A1, leading to an "inside-out" signaling cascade. This process also involves BTN2A1, which forms a heterodimer with BTN3A1.
-
TCR Engagement: The conformational change in the BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.
-
Effector Function: Activated Vγ9Vδ2 T cells then execute their effector functions, including the release of cytotoxic granules to lyse the target tumor cell and the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the potency of HMBPP and its analog POM2-C-HMBP in activating Vγ9Vδ2 T cells.
| Compound | Assay | Target Cells | EC50 Value | Reference |
| HMBPP | Vγ9Vδ2 T cell expansion (72 hours) | PBMC | 0.50 nM | |
| POM2-C-HMBP | Vγ9Vδ2 T cell expansion (72 hours) | PBMC | 5.4 nM | |
| HMBPP | K562 cell lysis (2-hour pre-treatment) | K562 | ~100 nM | |
| POM2-C-HMBP | K562 cell lysis (2-hour pre-treatment) | K562 | ~10 nM | |
| HMBPP | IFN-γ Secretion (24-hour incubation) | K562 | Not specified | |
| POM2-C-HMBP | IFN-γ Secretion (24-hour incubation) | K562 | Not specified | |
| Various Analogs | IFN-γ Secretion (15-240 min exposure) | K562 | 8.4 nM to >100 µM |
Experimental Protocols
Protocol 1: Expansion of Human Vγ9Vδ2 T Cells from PBMCs
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using HMBPP or its analog.
Materials:
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
HEPES buffer
-
Sodium Pyruvate
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol (for some protocols)
-
HMBPP or POM2-C-HMBP
-
Recombinant human Interleukin-2 (IL-2)
-
Vγ9Vδ2 T cell isolation kit (negative selection)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using density gradient centrifugation.
-
Cell Culture Initiation: Resuspend PBMCs at a concentration of 1-4 x 10^6 cells/mL in complete T cell medium (RPMI-1640 supplemented with 10% FBS, HEPES, pyruvate, and NEAA).
-
Stimulation: Add HMBPP (e.g., 10 nM) or POM2-C-HMBP (e.g., 0.01 µM) to the cell culture.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3 days.
-
Compound Removal and IL-2 Addition: After 3 days, wash the cells to remove the HMBPP or its analog and resuspend them in fresh T cell medium. Add fresh IL-2 (e.g., 5 ng/mL or 400 IU/mL) to the culture.
-
Maintenance: Replenish the medium with fresh IL-2 every 2-3 days for a total of 12-21 days.
-
Purification: After the expansion period, purify the Vγ9Vδ2 T cells using a negative selection isolation kit according to the manufacturer's instructions.
-
Purity Check: Assess the purity of the expanded Vγ9Vδ2 T cells (Vδ2+ CD3+ cells) by flow cytometry.
Protocol 2: Sensitization of Tumor Cells with HMBPP or Analog 1
This protocol details the pre-treatment of tumor cells to make them targets for Vγ9Vδ2 T cells.
Materials:
-
Tumor cell line (e.g., K562, A549, PC9)
-
Complete culture medium for the chosen tumor cell line
-
HMBPP or POM2-C-HMBP
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Plate the tumor cells at a suitable density in a culture plate.
-
Treatment: Add the desired concentration of HMBPP or POM2-C-HMBP to the tumor cells. A common concentration for sensitization is 1 µM.
-
Incubation: Incubate the cells for a specified period. This can range from 15 minutes to overnight depending on the compound and experimental goals. For HMBPP, a longer incubation (e.g., 4 hours to overnight) may be necessary, while the more potent POM2-C-HMBP can be effective with shorter incubation times (e.g., 1 hour).
-
Washing: After incubation, thoroughly wash the tumor cells with PBS (at least 3-5 times) to remove any residual compound. This is crucial to ensure that the subsequent Vγ9Vδ2 T cell activation is due to the sensitized tumor cells and not from direct stimulation by leftover compound.
-
Resuspension: Resuspend the washed and sensitized tumor cells in the appropriate medium for the co-culture assay.
Protocol 3: Co-culture and Cytotoxicity Assay
This protocol describes how to assess the cytotoxic activity of expanded Vγ9Vδ2 T cells against sensitized tumor cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Sensitized tumor cells (target cells)
-
Complete culture medium
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release) or flow cytometry-based assay using markers like CD107a.
-
Brefeldin A (for CD107a assay)
Procedure:
-
Cell Preparation: Prepare effector (Vγ9Vδ2 T cells) and target (sensitized tumor cells) cell suspensions.
-
Co-culture Setup: In a 96-well plate, co-culture the effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 4 hours.
-
Cytotoxicity Measurement:
-
LDH Release Assay: Follow the manufacturer's instructions for the LDH release assay to measure the amount of lactate (B86563) dehydrogenase released from lysed target cells.
-
Flow Cytometry (CD107a Degranulation Assay):
-
Add an anti-CD107a antibody to the co-culture wells at the beginning of the incubation.
-
Add Brefeldin A (e.g., 10 µg/ml) after 2 hours of co-culture to inhibit protein transport and allow for the accumulation of CD107a on the cell surface.
-
After the 4-hour incubation, wash the cells and stain for other surface markers (e.g., CD3, Vδ2) and a viability dye.
-
Analyze the percentage of CD107a+ Vγ9Vδ2 T cells by flow cytometry.
-
-
Protocol 4: Cytokine Release Assay (IFN-γ)
This protocol outlines the measurement of IFN-γ secreted by Vγ9Vδ2 T cells upon co-culture with sensitized tumor cells.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Sensitized tumor cells
-
Complete culture medium
-
96-well plates
-
Human IFN-γ ELISA kit or flow cytometry-based intracellular cytokine staining kit
Procedure:
-
Co-culture Setup: Set up the co-culture of effector and target cells as described in Protocol 3.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-γ Measurement:
-
ELISA: Measure the concentration of IFN-γ in the collected supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (ICS):
-
During the last few hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
After incubation, harvest the cells, stain for surface markers, then fix and permeabilize the cells.
-
Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.
-
Analyze the percentage of IFN-γ-producing Vγ9Vδ2 T cells by flow cytometry.
-
-
Visualizations
Signaling Pathway of HMBPP-Mediated Vγ9Vδ2 T Cell Activation
Caption: HMBPP-induced Vγ9Vδ2 T cell activation pathway.
Experimental Workflow for Co-culture Assays
Caption: General workflow for Vγ9Vδ2 T cell and tumor cell co-culture experiments.
References
Application Notes and Protocols for HMBPP Analog 1 (POM2-C-HMBP) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) is a potent natural activator of human Vγ9Vδ2 T cells, a subset of T cells with significant implications for immunotherapy against infections and cancer.[1][2][3] HMBPP analogs have been developed to enhance its therapeutic potential by improving cellular uptake and efficacy. This document focuses on a key synthetic, cell-permeable prodrug analog of HMBPP, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP) , hereafter referred to as HMBPP Analog 1 , for its application in in vivo animal studies.
This prodrug analog is designed to bypass the energy-dependent uptake mechanisms required by HMBPP, leading to more efficient activation of Vγ9Vδ2 T cells and enhanced anti-tumor and anti-microbial responses.[1][4]
Data Presentation
Table 1: Comparative Efficacy of HMBPP and this compound (POM2-C-HMBP)
| Parameter | HMBPP | This compound (POM2-C-HMBP) | Reference |
| Mechanism of Cellular Entry | Energy-dependent uptake | Bypasses energy-dependent uptake | [1][4] |
| Potency (EC50 for 72hr PBMC expansion) | 0.50 nM | 5.4 nM | [5] |
| Potency (EC50 for IFN-γ secretion, 4hr exposure) | >100 µM | ~10 nM | [5] |
| Duration of Action (Post-loading of target cells) | Effect lost within 12 hours | Fully active at 12 and 24 hours | [1] |
Table 2: In Vivo Dosage and Administration of HMBPP in Macaques
| Animal Model | Compound | Dosage | Administration Route | Co-administered Agent | Key Findings | Reference |
| Cynomolgus Macaques | HMBPP | 10 mg/kg | Intramuscular (i.m.) | Interleukin-2 (IL-2) | Massive expansion of circulating Vγ2Vδ2 T cells. | [6] |
| Cynomolgus Macaques | HMBPP | 50 mg/kg | Intramuscular (i.m.) | Interleukin-2 (IL-2) | Prolonged expansion of Vγ2Vδ2 T cells. | [6] |
Signaling Pathway
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is mediated by the Butyrophilin 3A1 (BTN3A1) protein.[1][3] The intracellular binding of the phosphoantigen to BTN3A1 triggers a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine release, and cytotoxic activity against target cells.[3][5]
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HMBPP Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving HMBPP analog 1 solubility in aqueous solutions
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) analogs in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my HMBPP analog poorly soluble in aqueous solutions, especially neutral buffers?
A1: The poor aqueous solubility of HMBPP and its analogs primarily stems from the physicochemical properties of the pyrophosphate (PPi) group. At neutral pH, the pyrophosphate moiety is highly negatively charged. While this polarity aids in water interaction, it also makes the molecule prone to precipitation, particularly in the presence of cations. The overall solubility is a delicate balance between the polarity of the pyrophosphate head and the hydrophobicity of the rest of the molecule.
Q2: My HMBPP analog dissolves in pure water but precipitates immediately when I add it to my cell culture medium. What is the likely cause?
A2: The most probable cause is the presence of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are standard components of most cell culture media. These cations can chelate the negatively charged pyrophosphate group, forming insoluble salts that precipitate out of the solution.[1][2] This is a common issue with many pyrophosphate-containing compounds.
Q3: How can I prepare a high-concentration stock solution of my HMBPP analog?
A3: Preparing a concentrated stock solution is best done in a buffer free of divalent cations. A recommended approach is to dissolve the analog, often supplied as a salt (e.g., lithium or sodium salt), in sterile, nuclease-free water or a simple buffer like saline (0.9% NaCl) or phosphate-buffered saline (PBS) that does not contain Ca²⁺ or Mg²⁺. Gentle warming or brief sonication can aid dissolution. For long-term storage, it is crucial to aliquot the stock solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Can I use organic co-solvents like DMSO to dissolve my HMBPP analog for biological assays?
A4: Yes, but with caution. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent that can dissolve many poorly soluble compounds. However, its use in cell-based assays must be carefully controlled. High concentrations of DMSO can be toxic to cells and may interfere with biological processes, altering the outcome of your experiment. If you must use DMSO, prepare a high-concentration stock (e.g., 10-50 mM) and then dilute it into your aqueous assay medium, ensuring the final DMSO concentration is non-toxic (typically well below 0.5%).[3][4] Always run a vehicle control with the same final concentration of DMSO to account for its effects.
Q5: Are there advanced formulation strategies to improve both solubility and cellular uptake?
A5: Yes. One strategy is the use of prodrugs, where the charged pyrophosphate group is masked with lipophilic moieties (like pivaloyloxymethyl groups) to enhance cell permeability.[5] Once inside the cell, cellular enzymes cleave the masking groups to release the active analog. Another effective method is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the nonpolar parts of the HMBPP analog, increasing its apparent solubility and stability in aqueous solutions.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of HMBPP analogs.
| Issue | Probable Cause | Recommended Solution |
| Precipitate forms in cell culture medium | Chelation of the pyrophosphate group by divalent cations (Ca²⁺, Mg²⁺) in the medium.[1][2] | Prepare a concentrated stock solution in a divalent cation-free buffer (e.g., sterile water or saline). Add the stock solution to the cell culture medium with rapid mixing to ensure immediate dilution, which can prevent precipitation at the point of entry. |
| Powder does not dissolve in neutral buffer (pH 7.4) | The specific salt form of the analog has low intrinsic solubility at this pH. Strong intermolecular interactions in the solid state. | Try adjusting the pH slightly. For some pyrophosphate compounds, a slightly acidic or alkaline environment can increase solubility.[1] Alternatively, try gentle heating (e.g., 37-50°C) or brief sonication to provide the energy needed to break the crystal lattice.[7] |
| Stock solution is unstable and loses activity over time | Hydrolysis of the pyrophosphate bond, which is susceptible to both enzymatic and chemical degradation. | Prepare fresh stock solutions when possible. If storage is necessary, filter-sterilize the stock, aliquot into small, single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental batches | Variable dissolution of the analog; formation of micro-precipitates. | After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Use only the supernatant for your experiments to ensure a homogenous solution. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the standard method for solubilizing an HMBPP analog for use in typical cell culture experiments.
-
Reagent Preparation : Use sterile, nuclease-free water or a divalent cation-free buffer such as 0.9% NaCl or PBS (without CaCl₂ and MgCl₂).
-
Dissolution : Weigh the desired amount of the HMBPP analog powder in a sterile microcentrifuge tube. Add the appropriate volume of sterile water or buffer to achieve the target concentration (e.g., 1-10 mM).
-
Solubilization : Vortex the tube vigorously for 30-60 seconds. If the compound does not fully dissolve, incubate the tube in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.
-
Clarification (Optional but Recommended) : Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble aggregates. Carefully transfer the clear supernatant to a new sterile tube.
-
Sterilization : Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for cell culture applications.
-
Storage : Aliquot the final stock solution into single-use volumes and store at -80°C.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for researchers facing significant solubility challenges and is based on the principle of inclusion complexation.[7]
-
Prepare HP-β-CD Solution : Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water. Warm the solution to 40-50°C to ensure the cyclodextrin (B1172386) is fully dissolved.
-
Co-precipitation Method : a. Dissolve the HMBPP analog in a minimal amount of a suitable organic solvent (e.g., ethanol). b. Slowly add the alcoholic solution of the analog dropwise into the stirring aqueous HP-β-CD solution. c. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and solvent evaporation. d. Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the HMBPP analog-cyclodextrin complex. e. This powder can then be readily dissolved in water or buffer for your experiments.
-
Kneading Method : a. Place the HMBPP analog powder in a mortar. b. Add a small amount of the HP-β-CD solution to create a paste. c. Knead the paste thoroughly with a pestle for 30-60 minutes. d. Gradually add more HP-β-CD solution while continuing to knead until the paste is homogenous. e. Dissolve the resulting paste in your desired aqueous buffer and dilute to the final volume.
Visual Diagrams
Signaling and Experimental Workflows
References
- 1. cyclolab.hu [cyclolab.hu]
- 2. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
Technical Support Center: Optimizing HMBPP Analog 1 Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMBPP analog 1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, a potent phosphoantigen, activates Vγ9Vδ2 T cells, a subset of gamma delta T cells crucial for immune responses against infections and malignancies.[1][2] This activation is mediated through the butyrophilin 3A1 (BTN3A1) receptor.[1][3] The analog enters the target cell and binds to the intracellular domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR).[1] This interaction triggers a signaling cascade, leading to T cell activation, cytokine release (such as IFN-γ and TNF-α), and cytotoxic activity against target cells. Some HMBPP analog prodrugs are designed to bypass the energy-dependent uptake mechanisms required by the natural HMBPP, leading to more efficient internalization and enhanced T cell activation.
Q2: What is a typical starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific analog, the cell type used (both effector and target cells), and the experimental endpoint (e.g., cytokine release, cytotoxicity). For HMBPP, a common starting range for Vγ9Vδ2 T cell activation is 10 nM to 1 µM. However, synthetic prodrug analogs like POM2-C-HMBP can be significantly more potent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary depending on the experimental goals. For target cell loading, a 2-hour incubation period has been shown to be effective before introducing effector T cells. For cytokine release assays, incubation times typically range from 24 to 72 hours. For cytotoxicity assays, a 4-hour co-culture of effector and target cells is common. The activity of some analogs, like POM2-C-HMBP, can be detected with exposure times as short as one minute. The duration of the effect can also vary; the effect of HMBPP may be lost within 12 hours, while a prodrug analog like POM2-C-HMBP can remain active for over 24 hours post-loading.
Troubleshooting Guide
Issue 1: Low or no Vγ9Vδ2 T cell activation (e.g., low cytokine production, minimal cytotoxicity).
-
Possible Cause 1: Suboptimal this compound Concentration. Both insufficient and excessively high concentrations can lead to poor activation.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific analog and cell system. A typical starting range for HMBPP is 10 nM to 1 µM.
-
-
Possible Cause 2: Poor Health or Absence of Antigen-Presenting Cells (APCs). Vγ9Vδ2 T cell activation by phosphoantigens is often dependent on APCs like monocytes.
-
Troubleshooting Step: If using purified T cells, ensure the co-culture includes APCs. Check the viability and function of your PBMCs, as the health of monocytes is crucial.
-
-
Possible Cause 3: Donor Variability. The frequency and reactivity of Vγ9Vδ2 T cells can differ significantly between peripheral blood mononuclear cell (PBMC) donors.
-
Troubleshooting Step: Screen multiple healthy donors to identify one with a robust response to this compound.
-
-
Possible Cause 4: Issues with this compound Stock.
-
Troubleshooting Step: Verify the quality and integrity of your this compound stock. If possible, test a new batch.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions. Minor changes in cell density, media composition, or incubation times can impact T cell activation.
-
Troubleshooting Step: Strictly adhere to standardized protocols for cell handling, plating densities, and incubation times.
-
-
Possible Cause 2: Variability in PBMC Isolation and Handling. The method of PBMC isolation and the use of fresh versus cryopreserved cells can affect cell viability and function.
-
Troubleshooting Step: Standardize your PBMC isolation and handling procedures. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed.
-
Issue 3: High background activation in unstimulated controls.
-
Possible Cause 1: Contamination. Endotoxin or other microbial contaminants in culture media or reagents can non-specifically activate T cells.
-
Troubleshooting Step: Use endotoxin-free reagents and sterile techniques. Test your media and supplements for contamination.
-
-
Possible Cause 2: Serum Components. Some lots of fetal bovine serum (FBS) can contain components that activate T cells.
-
Troubleshooting Step: Test different lots of FBS to find one with low background activation or use serum-free media if possible.
-
-
Possible Cause 3: Cell Stress. Harsh cell handling, such as excessive centrifugation speeds or vigorous pipetting, can cause stress and non-specific activation.
-
Troubleshooting Step: Handle cells gently. Use appropriate centrifugation speeds and avoid excessive mechanical stress.
-
Issue 4: Off-target effects on non-Vγ9Vδ2 T cells or other PBMCs.
-
Possible Cause: Indirect Activation. The massive release of cytokines like IFN-γ and TNF-α by activated Vγ9Vδ2 T cells can indirectly activate other immune cells, such as monocytes and dendritic cells.
-
Troubleshooting Step 1: For mechanistic studies, consider using purified Vγ9Vδ2 T cells to eliminate the confounding effects of other cell types.
-
Troubleshooting Step 2: Use cytokine neutralizing antibodies to dissect the specific effects of Vγ9Vδ2 T cell-derived cytokines.
-
Quantitative Data Summary
Table 1: Effective Concentrations (EC50) of HMBPP and Analogs for Vγ9Vδ2 T Cell Activation
| Compound | Assay Type | Cell Type | EC50 Value | Reference |
| HMBPP | PBMC Expansion (72h) | PBMCs | 0.50 nM | |
| POM2-C-HMBP | PBMC Expansion (72h) | PBMCs | 5.4 nM | |
| HMBPP | Lysis Assay (Pre-loading) | K562 target cells | 19 nM | |
| POM2-C-HMBP | Lysis Assay (Pre-loading) | K562 target cells | 1.2 nM | |
| HMBPP | IFN-γ Release | PBMCs | ~590 nM | |
| C-HMBPP | IFN-γ Secretion | Leukemia cells | >100 µM (variable) | |
| Zoledronate | PBMC Expansion (72h) | PBMCs | 900 nM |
Experimental Protocols
Protocol 1: Vγ9Vδ2 T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of Vγ9Vδ2 T cells in response to this compound by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
This compound
-
Recombinant human IL-2 (rhIL-2)
-
CFSE dye
-
Flow cytometer
-
Antibodies: Anti-CD3, Anti-Vδ2
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
In a 96-well round-bottom plate, set up the following conditions in triplicate:
-
Unstimulated control (cells only)
-
Cells + varying concentrations of this compound
-
Cells + this compound + rhIL-2 (e.g., 100 U/mL)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3 and Vδ2.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+Vδ2+ population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.
Protocol 2: Cytotoxicity Assay (Flow Cytometry-based)
This assay assesses the ability of this compound-activated Vγ9Vδ2 T cells to kill target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effectors)
-
Target cells (e.g., tumor cell line)
-
This compound
-
Fluorescent dye for target cell labeling (e.g., Calcein-AM)
-
Propidium Iodide (PI) or other viability dye
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Expand Vγ9Vδ2 T cells from PBMCs by stimulating with this compound and rhIL-2.
-
Label the target cells with a fluorescent dye like Calcein-AM.
-
Optionally, pre-load target cells with this compound for a specified time (e.g., 2 hours) and wash to remove excess compound.
-
Co-culture the effector Vγ9Vδ2 T cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.
-
Include the following controls:
-
Target cells only (spontaneous death)
-
Target cells with a lysis agent (e.g., Triton X-100) (maximum killing)
-
-
Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Add a viability dye like PI to the wells.
-
Analyze the samples on a flow cytometer.
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Calculate the percentage of specific lysis based on the proportion of dead (PI-positive) target cells in the presence of effector cells compared to the controls.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
HMBPP Analog 1 & Derivatives: Technical Support Center
Welcome to the technical support center for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is HMBPP and how does it activate Vγ9Vδ2 T cells?
A1: HMBPP is a potent phosphoantigen that activates a specific subset of human T cells called Vγ9Vδ2 T cells.[1] This activation is crucial for immune responses to certain microbial infections and cancer cells.[2] The process is initiated by the binding of HMBPP to the intracellular B30.2 domain of a cell surface protein called Butyrophilin 3A1 (BTN3A1).[1][3] This binding event induces a conformational change in BTN3A1, leading to a signaling cascade that is recognized by the Vγ9Vδ2 T cell receptor (TCR), resulting in T cell activation, proliferation, and cytokine release.[4]
Q2: What is "HMBPP analog 1" and how does it differ from HMBPP?
A2: "this compound," also referred to as compound 6e in scientific literature, is a trifluoromethyl analog of HMBPP. In this analog, the methyl group at the C-3 position is replaced with a bulky trifluoromethylbenzyl group. This structural modification makes it a weak partial agonist of Vγ9Vδ2 T cell activation but a strong inhibitor of the HMBPP response in ELISA assays. It binds with high affinity to BTN3A1 but does not fully trigger the downstream signaling required for robust T cell activation.
Q3: What are the primary degradation products of HMBPP in experimental conditions?
A3: The primary degradation pathway for HMBPP in aqueous solutions is the hydrolysis of the pyrophosphate bond. This chemical breakdown is influenced by factors such as pH and temperature, with acidic conditions and elevated temperatures accelerating the process. The resulting degradation products are (E)-4-hydroxy-3-methyl-but-2-enyl monophosphate and inorganic phosphate. Further degradation of the organic component can occur under more extreme conditions.
Q4: Do the degradation products of HMBPP have biological activity?
A4: The biological activity of HMBPP is highly dependent on the pyrophosphate moiety for potent Vγ9Vδ2 T cell activation. While direct studies on the specific effects of HMBPP degradation products are limited, it is generally understood that the resulting monophosphate is significantly less active than the parent pyrophosphate compound. For potent activation, the pyrophosphate group is crucial for the interaction with BTN3A1 that initiates the signaling cascade.
Troubleshooting Guides
Issue 1: Inconsistent or Low Vγ9Vδ2 T Cell Activation
-
Potential Cause: Degradation of HMBPP stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: HMBPP in aqueous solution is sensitive to temperature and pH. For long-term storage, it is recommended to keep solutions at a slightly alkaline pH (7.5-8.5) and stored at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution of HMBPP. The half-life of related phosphoantigens in culture medium at 37°C can be as short as a few hours.
-
Consider Prodrugs: For enhanced stability and cell permeability, consider using HMBPP prodrug analogs, such as POM2-C-HMBP, which are designed to be more resistant to degradation and bypass energy-dependent uptake mechanisms.
-
-
-
Potential Cause: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration of HMBPP or its analog for your specific cell type and experimental setup.
-
Ensure Presence of Antigen-Presenting Cells (APCs): The activation of Vγ9Vδ2 T cells by HMBPP is typically dependent on the presence of APCs.
-
Pre-load Target Cells: To reduce T cell "autolysis" from overstimulation, consider pre-loading your target cells with HMBPP for a defined period (e.g., 2-4 hours), followed by washing to remove excess compound before co-culturing with effector T cells.
-
-
Issue 2: Unexpected Results with this compound (Compound 6e)
-
Potential Cause: Misunderstanding of its biological activity.
-
Troubleshooting Steps:
-
Agonist vs. Inhibitor: Remember that this compound is a weak partial agonist but a potent inhibitor in competitive assays. Do not expect it to induce strong Vγ9Vδ2 T cell activation on its own.
-
Competitive Assays: This analog is best utilized in competitive binding experiments to probe the HMBPP binding site on BTN3A1 or to modulate the effects of HMBPP.
-
-
Data Summary
Table 1: Stability of HMBPP and a Related Phosphoantigen
| Compound | Condition | Half-life | Reference |
| Isopentenyl pyrophosphate (IPP) | 37°C in culture medium | 4.5 hours | |
| HMBPP | Pre-loaded in K562 cells | Activity lost within 12 hours | |
| POM2-C-HMBP (Prodrug) | Pre-loaded in K562 cells | Remains fully active at 24 hours |
Table 2: Biological Activity of HMBPP and Analogs
| Compound | Target | Effect | EC50 | Reference |
| HMBPP | Vγ9Vδ2 T cells | Activation | ~0.1 nM | |
| This compound (6e) | Vγ9Vδ2 T cells | Weak partial agonist / Strong inhibitor | N/A | |
| POM2-C-HMBP (Prodrug) | Vγ9Vδ2 T cells | Activation | 22 nM (pre-loading) | |
| C-HMBP (Active metabolite of prodrug) | Vγ9Vδ2 T cells | Activation | 32 µM |
Experimental Protocols
Protocol 1: Vγ9Vδ2 T Cell Activation Assay
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Cell Preparation: Co-culture peripheral blood mononuclear cells (PBMCs) or purified Vγ9Vδ2 T cells with target cells (e.g., K562) in a 96-well plate.
-
Stimulation: Add HMBPP or its analog at various concentrations to the co-culture. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for activation markers such as CD69 and CD25 on the Vγ9Vδ2 T cell population (identified as CD3+Vδ2+).
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ and TNF-α using ELISA or a cytometric bead array.
-
Protocol 2: HMBPP Stability Assessment by HPLC
-
Sample Preparation: Prepare solutions of HMBPP in the desired aqueous buffer at a known concentration. Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points.
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a suitable column for separating phosphorylated compounds (e.g., an anion exchange column).
-
Use a mobile phase gradient appropriate for eluting HMBPP and its potential degradation products.
-
Detect the analytes using a UV detector or a mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area corresponding to HMBPP at each time point.
-
Plot the percentage of remaining HMBPP against time to determine the degradation kinetics.
-
Calculate the half-life of HMBPP under each condition by fitting the data to a first-order decay model.
-
Visualizations
Caption: HMBPP-mediated Vγ9Vδ2 T cell activation pathway.
References
- 1. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase - Wikipedia [en.wikipedia.org]
- 3. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
reducing cytotoxicity of HMBPP analog 1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMBPP analog 1. The focus is on understanding and mitigating cytotoxicity observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our cell cultures. What is the underlying mechanism?
High cytotoxicity associated with this compound is likely linked to its primary mechanism of action: the potent activation of Vγ9Vδ2 T cells.[1][2] HMBPP and its analogs are phosphoantigens that are recognized by Vγ9Vδ2 T cells, a subset of T cells involved in immune responses to infections and malignancies.[1][2]
The activation process is mediated by the butyrophilin 3A1 (BTN3A1) protein present on the surface of target cells.[3] this compound likely enters the target cell and binds to the intracellular domain of BTN3A1. This binding event triggers a conformational change in BTN3A1, leading to an "inside-out" signaling process that is recognized by the T cell receptor (TCR) on Vγ9Vδ2 T cells. This recognition activates the Vγ9Vδ2 T cells, causing them to release cytotoxic granules (like perforin (B1180081) and granzymes) and pro-inflammatory cytokines, which in turn kill the target cells.
At high concentrations, this potent activation can lead to widespread and rapid cell death in the culture, which may include off-target effects depending on the experimental setup.
References
troubleshooting inconsistent results with HMBPP analog 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HMBPP analog 1. The information is designed to address common issues and provide clarity on experimental best practices.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Low Vγ9Vδ2 T Cell Activation
Question: We are observing significant variability or unexpectedly low activation of Vγ9Vδ2 T cells between experiments, even with the same donor cells. What are the likely causes and how can we troubleshoot this?
Answer: Inconsistent Vγ9Vδ2 T cell activation is a common issue that can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Concentration: The concentration of HMBPP analogs is critical for effective Vγ9Vδ2 T cell activation. Both insufficient and excessively high concentrations can result in poor activation.[1]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cells and experimental conditions. A common starting range for HMBPP is 10 nM to 1 µM.[1]
-
-
Reagent Quality and Stability: HMBPP and its analogs can be unstable in aqueous solutions, with stability being highly dependent on pH and temperature.[2] Hydrolysis of the pyrophosphate bond is a primary degradation pathway.[2]
-
Troubleshooting Step: Ensure your this compound is of high purity (>98%) and has been stored correctly, ideally at a slightly alkaline pH (7.5-8.5) and at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] If degradation is suspected, use a fresh stock or re-quantify the concentration using a method like ³¹P NMR or HPLC.
-
-
Antigen-Presenting Cell (APC) Health: The activation of Vγ9Vδ2 T cells by phosphoantigens is dependent on the presence of healthy APCs, such as monocytes.
-
Troubleshooting Step: If using purified T cells, ensure they are co-cultured with APCs. The viability and function of APCs in your PBMC culture are crucial.
-
-
Donor Variability: The frequency and reactivity of Vγ9Vδ2 T cells can vary significantly between peripheral blood mononuclear cell (PBMC) donors.
-
Troubleshooting Step: If you continue to experience poor activation, consider screening multiple healthy donors to identify one with a robust response.
-
-
Cell Culture Conditions: Minor variations in cell density, media composition, or incubation times can impact T cell activation.
-
Troubleshooting Step: Standardize your cell culture protocols meticulously. Ensure consistency in all experimental parameters.
-
Issue 2: High Background Activation in Unstimulated Controls
Question: Our negative control group (unstimulated Vγ9Vδ2 T cells) is showing a high level of activation. What could be causing this?
Answer: High background activation can confound results and may be caused by:
-
Contamination: Endotoxins or other microbial contaminants in culture media or reagents can non-specifically activate T cells.
-
Troubleshooting Step: Use endotoxin-free reagents and sterile techniques. Test your media and supplements for contamination.
-
-
Serum Components: Certain lots of fetal bovine serum (FBS) may contain components that can activate T cells.
-
Troubleshooting Step: Test different lots of FBS to find one with minimal non-specific activation, or consider using serum-free media.
-
-
Cell Handling Stress: Excessive centrifugation speeds or harsh pipetting can stress cells, leading to non-specific activation.
-
Troubleshooting Step: Handle cells gently. Use appropriate centrifugation speeds and avoid vigorous pipetting.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HMBPP and its analogs?
A1: HMBPP and its analogs are phosphoantigens that activate Vγ9Vδ2 T cells. They function by entering a target cell and binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1). This binding induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor, leading to T cell activation. Some prodrug analogs of HMBPP, like POM2-C-HMBP, are designed to be more cell-permeable and can bypass the energy-dependent uptake mechanisms required by HMBPP, resulting in more efficient T cell activation.
Q2: How long does the effect of this compound last on target cells?
A2: The susceptibility of target cells to lysis by Vγ9Vδ2 T cells after exposure to HMBPP is transient. Studies have shown that the effect of HMBPP can be lost within 6-12 hours after the compound is removed. In contrast, some prodrug analogs may have a more prolonged effect.
Q3: Are there off-target effects associated with this compound?
A3: While HMBPP analogs are potent activators of Vγ9Vδ2 T cells, the subsequent release of cytokines such as IFN-γ and TNF-α can indirectly activate other immune cells like monocytes and dendritic cells. This is generally considered a consequence of the strong on-target activation rather than a direct off-target effect of the compound itself.
Q4: What is the difference between HMBPP and its prodrug analogs?
A4: HMBPP is a charged molecule that requires an energy-dependent process to enter cells. Prodrug analogs, such as POM2-C-HMBP, are often charge-neutral and can bypass this uptake mechanism, leading to more efficient entry into the cell and, consequently, more potent activation of Vγ9Vδ2 T cells.
Quantitative Data Summary
The following table summarizes key quantitative data for HMBPP and a common prodrug analog, POM2-C-HMBP, which can serve as a reference for experiments with this compound.
| Compound | Assay | EC50 Value | Reference |
| HMBPP | 72-hour PBMC Expansion | 0.50 nM | |
| Zoledronate | 72-hour PBMC Expansion | 900 nM | |
| POM2-C-HMBP | 72-hour PBMC Expansion | 5.4 nM |
Key Experimental Protocols
Protocol 1: Vγ9Vδ2 T Cell Expansion
This protocol provides a general framework for the expansion of Vγ9Vδ2 T cells from PBMCs.
Materials:
-
Ficoll-Paque
-
Complete T cell medium (RPMI-1640, 10% FBS, 1x HEPES, pyruvate, NEAA, and BME)
-
This compound
-
Recombinant human IL-2 (rhIL-2)
-
Vγ9Vδ2 T cell isolation kit (negative selection)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete T cell medium.
-
Stimulate the cells with the predetermined optimal concentration of this compound (e.g., 0.01 µM HMBPP or POM2-C-HMBP) for 3 days.
-
After 3 days, wash the cells to remove the HMBPP analog.
-
Continue to culture the cells for an additional 4-18 days.
-
Supplement the culture with fresh rhIL-2 (e.g., 5 ng/mL) every 3 days.
-
After 7-21 days, Vγ9Vδ2 T cells can be purified by negative selection if required.
Protocol 2: Intracellular Cytokine Staining for Vγ9Vδ2 T Cell Activation
This protocol details the steps for assessing Vγ9Vδ2 T cell activation by measuring intracellular cytokine production.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Target cells
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., anti-Vδ2 TCR)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
Methodology:
-
Cell Stimulation: Co-culture expanded Vγ9Vδ2 T cells with target cells that have been pre-loaded with this compound for 4-6 hours.
-
Add a protein transport inhibitor for the final 4 hours of incubation to allow for intracellular cytokine accumulation.
-
Surface Staining: Harvest and wash the cells with FACS buffer. Stain for surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash the cells with permeabilization buffer.
-
Intracellular Staining: Add antibodies against intracellular cytokines and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.
Visualizations
Caption: Signaling pathway of this compound leading to Vγ9Vδ2 T cell activation.
Caption: A logical workflow for troubleshooting inconsistent Vγ9Vδ2 T cell activation.
References
Validation & Comparative
A Comparative Guide to HMBPP and its Analogs for the Activation of Primary Human Vγ9Vδ2 T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring phosphoantigen, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), and its synthetic analog, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP), in their ability to activate primary human Vγ9Vδ2 T cells. This guide is intended to assist researchers in selecting the appropriate molecule for their studies and to provide the necessary experimental details for validation.
Introduction
Vγ9Vδ2 T cells are a subset of unconventional T cells that play a critical role in the immune response against microbial infections and malignancies.[1] Their activation is triggered by the recognition of small, non-peptidic phosphoantigens. HMBPP, a metabolite produced by many pathogens, is the most potent known natural activator of Vγ9Vδ2 T cells.[1][2] However, its hydrophilic nature can limit its cellular uptake. To overcome this, synthetic analogs such as POM2-C-HMBP have been developed as cell-permeable prodrugs, designed to enhance intracellular delivery and subsequent T cell activation.[3][4]
Performance Comparison: HMBPP vs. HMBPP Analog 1 (POM2-C-HMBP)
The efficacy of HMBPP and its analog is primarily assessed by their ability to induce Vγ9Vδ2 T cell activation, proliferation, cytokine production, and cytotoxicity at low concentrations. The half-maximal effective concentration (EC50) is a key metric for this comparison.
| Parameter | HMBPP | This compound (POM2-C-HMBP) | Alternative: Zoledronate |
| Type | Natural Phosphoantigen | Synthetic Prodrug Analog | Bisphosphonate (Indirect Activator) |
| Vγ9Vδ2 T Cell Activation (CD69/CD25 Upregulation) EC50 | 0.06 nM | 0.46 nM (for a similar ProPAgen) | ~500 nM |
| Vγ9Vδ2 T Cell Proliferation/Expansion EC50 | 0.50 nM (72-hour PBMC Expansion) | 5.4 nM (72-hour PBMC Expansion) | 900 nM (72-hour PBMC Expansion) |
| IFN-γ Release EC50 (from pre-loaded target cells) | 590 nM | 22 nM | Not Directly Applicable |
| Target Cell Lysis EC50 (from pre-loaded target cells) | 19 nM | 1.2 nM | Not Directly Applicable |
Key Findings:
-
Potency: While HMBPP demonstrates exceptionally high potency in direct T cell activation assays, the prodrug analog POM2-C-HMBP shows significantly enhanced activity in assays where target cells are pre-loaded with the compound. This is attributed to its ability to bypass energy-dependent uptake mechanisms required by HMBPP, leading to more efficient intracellular delivery.
-
Time Dependency: The activity of POM2-C-HMBP is less dependent on the duration of exposure compared to HMBPP and bisphosphonates, showing potent T cell activation even at very short exposure times.
-
Alternative Activator: Zoledronate, a bisphosphonate, activates Vγ9Vδ2 T cells indirectly by inhibiting farnesyl diphosphate (B83284) synthase, leading to the accumulation of endogenous IPP. It is significantly less potent than both HMBPP and its prodrug analogs.
Signaling Pathway and Experimental Workflow
HMBPP-Mediated Vγ9Vδ2 T Cell Activation Pathway
Caption: HMBPP or its analog is internalized by a target cell and binds to the intracellular domain of BTN3A1, inducing a conformational change that facilitates Vγ9Vδ2 TCR engagement and subsequent T cell activation.
Experimental Workflow for Vγ9Vδ2 T Cell Activation Assays
Caption: Generalized workflow for the preparation, stimulation, and analysis of primary human Vγ9Vδ2 T cells in response to phosphoantigens.
Experimental Protocols
Expansion of Vγ9Vδ2 T Cells from PBMCs
Objective: To selectively expand the Vγ9Vδ2 T cell population from peripheral blood mononuclear cells (PBMCs) for use in functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1x HEPES, sodium pyruvate, non-essential amino acids, and β-mercaptoethanol (T cell media)
-
HMBPP or POM2-C-HMBP
-
Recombinant human IL-2 (rhIL-2)
-
Vγ9Vδ2 T cell isolation kit (negative selection)
Procedure:
-
Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in T cell media.
-
Stimulate the cells with 0.01 µM HMBPP or 0.01 µM POM2-C-HMBP for 3 days.
-
After 3 days, wash the cells to remove the stimulating compound and resuspend them in fresh T cell media.
-
Culture the cells for an additional 4-18 days.
-
Supplement the culture with fresh rhIL-2 (5 ng/mL) every 3 days.
-
After 7-21 days of culture, purify the expanded Vγ9Vδ2 T cells using a negative selection isolation kit according to the manufacturer's instructions.
-
Assess the purity of the Vγ9Vδ2 T cell population by flow cytometry.
Intracellular Cytokine Staining for IFN-γ and TNF-α
Objective: To measure the production of IFN-γ and TNF-α by Vγ9Vδ2 T cells following stimulation.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Target cells (e.g., K562)
-
HMBPP or POM2-C-HMBP
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD3, Vδ2, IFN-γ, and TNF-α
-
Flow cytometer
Procedure:
-
Load target cells (e.g., K562) with varying concentrations of HMBPP or POM2-C-HMBP for 2-4 hours at 37°C.
-
Wash the loaded target cells thoroughly to remove any extracellular compound.
-
Co-culture the expanded Vγ9Vδ2 T cells with the loaded target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) for 4-6 hours at 37°C.
-
In the last 2-4 hours of incubation, add a protein transport inhibitor to the co-culture to allow for intracellular cytokine accumulation.
-
Harvest the cells and stain for surface markers (CD3, Vδ2).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (IFN-γ, TNF-α).
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Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing Vγ9Vδ2 T cells.
Flow Cytometry-Based Cytotoxicity Assay
Objective: To assess the cytotoxic potential of activated Vγ9Vδ2 T cells against target tumor cells.
Materials:
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Expanded Vγ9Vδ2 T cells (effector cells)
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Target tumor cell line (e.g., K562, Daudi)
-
HMBPP or POM2-C-HMBP
-
A fluorescent viability dye (e.g., Calcein-AM or a live/dead stain)
-
Flow cytometer
Procedure:
-
Load the target cells with HMBPP or POM2-C-HMBP as described in the cytokine staining protocol.
-
Label the loaded target cells with a fluorescent viability dye according to the manufacturer's instructions.
-
Co-culture the expanded Vγ9Vδ2 T cells with the labeled, loaded target cells at various E:T ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.
-
Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and acquire the samples on a flow cytometer.
-
Determine the percentage of dead target cells by analyzing the loss of the viability dye or the uptake of a dead cell stain within the target cell population.
Conclusion
Both HMBPP and its synthetic prodrug analog, POM2-C-HMBP, are potent activators of primary human Vγ9Vδ2 T cells. While HMBPP exhibits remarkable potency in direct T cell stimulation, POM2-C-HMBP demonstrates superior efficacy when intracellular delivery into target cells is a limiting factor. The choice between these molecules will depend on the specific experimental design and therapeutic application. The protocols provided in this guide offer a starting point for the validation and comparison of these and other novel Vγ9Vδ2 T cell-activating compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HMBPP Analog 1 and Zoledronate for Vγ9Vδ2 T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key agents used in the activation of Vγ9Vδ2 T cells for research and therapeutic applications: (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) analog 1 and zoledronate. Vγ9Vδ2 T cells are a subset of gamma delta (γδ) T cells that play a crucial role in the immune response to infections and malignancies.[1] Their activation is a critical step in harnessing their therapeutic potential. This document details their distinct mechanisms of action, presents comparative experimental data, and provides comprehensive experimental protocols.
Mechanisms of Action: Direct vs. Indirect Activation
The activation of Vγ9Vδ2 T cells by HMBPP analog 1 and zoledronate is achieved through fundamentally different pathways.
This compound: The Direct Agonist
HMBPP is a potent, naturally occurring phosphoantigen produced by various microbes.[2] HMBPP and its analogs directly activate Vγ9Vδ2 T cells. This process is initiated by the binding of the HMBPP analog to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[2][3][4] This binding event induces a conformational change in the BTN3A1 protein, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[2][3] This recognition triggers a downstream signaling cascade, leading to T cell activation, proliferation, and the execution of effector functions such as cytokine release and cytotoxicity.[5][6]
Zoledronate: The Indirect Activator
Zoledronate, a nitrogen-containing bisphosphonate, activates Vγ9Vδ2 T cells indirectly.[2] It functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within antigen-presenting cells (APCs) like monocytes.[2][7][8] The inhibition of FPPS leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP), another potent phosphoantigen.[2][7][9] This accumulated IPP then binds to the BTN3A1 protein, initiating the same downstream signaling cascade as direct agonists, ultimately resulting in Vγ9Vδ2 T cell activation.[2]
Comparative Data on Vγ9Vδ2 T Cell Activation
The choice between this compound and zoledronate can significantly influence the efficiency and outcome of Vγ9Vδ2 T cell activation. The following tables summarize quantitative data from comparative studies.
Table 1: Potency in Vγ9Vδ2 T Cell Activation
| Compound | EC50 (nM) for Vγ9Vδ2 T cell expansion | Reference |
| HMBPP | 0.50 | [3] |
| Zoledronate | 900 | [3] |
| HMBPP Analog (POM2-C-HMBP) | 5.4 | [3] |
Table 2: Cytokine Production by Activated Vγ9Vδ2 T Cells
| Stimulant | Cytokine | Concentration | Cell Type | Duration | Reference |
| HMBPP | IFN-γ | High | Purified Vγ9Vδ2 T cells co-cultured with pre-treated K562 cells | 20 hours | [3] |
| Zoledronate | IFN-γ | No measurable effect | Purified Vγ9Vδ2 T cells co-cultured with pre-treated K562 cells | 20 hours | [3] |
| HMBPP Analog (POM2-C-HMBP) | IFN-γ | Very High | Purified Vγ9Vδ2 T cells co-cultured with pre-treated K562 cells | 20 hours | [3] |
| Zoledronate + IL-2 | IFN-γ | Increased expression | PBMCs | Not specified | [10] |
| Zoledronate + IL-2 | TNF-α | Increased expression | PBMCs | Not specified | [11] |
Table 3: Cytotoxicity of Activated Vγ9Vδ2 T Cells
| Stimulant for Effector Cells | Target Cells | E:T Ratio | % Lysis | Duration | Reference |
| HMBPP Analog (POM2-C-HMBP) | K562 | Not specified | Enhanced | Not specified | [12] |
| Zoledronate | Breast cancer cell lines | Not specified | Effective killing | Not specified | [10] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful activation and analysis of Vγ9Vδ2 T cells.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Obtain whole blood from healthy donors.
-
Density Gradient Centrifugation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[2]
-
Washing: Wash the isolated PBMCs multiple times with phosphate-buffered saline (PBS) to remove platelets and other contaminants.
-
Cell Counting: Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability analysis using trypan blue exclusion.
Vγ9Vδ2 T Cell Activation and Expansion
-
Cell Seeding: Seed PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2 (100 U/mL).
-
Stimulation:
-
This compound: Add the HMBPP analog to the desired final concentration (e.g., 10 nM).
-
Zoledronate: Add zoledronate to the desired final concentration (e.g., 1 µM).
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 12-14 days.[2] Monitor the cultures for cell proliferation and media color change, adding fresh media with IL-2 as needed.
Flow Cytometry Analysis of Vγ9Vδ2 T Cell Proliferation and Phenotype
-
Cell Staining: Harvest the cultured cells and stain with fluorescently labeled antibodies specific for Vγ9-TCR, Vδ2-TCR, CD3, CD69, and CD25.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the percentage of Vγ9Vδ2 T cells (Vγ9+Vδ2+CD3+) and the expression of activation markers (CD69, CD25) using appropriate software.
Cytokine Production Assay (ELISA)
-
Supernatant Collection: After the desired incubation period (e.g., 24-72 hours) of co-culture with target cells, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of cytokines such as IFN-γ and TNF-α in the supernatants according to the manufacturer's instructions.
Cytotoxicity Assay
-
Target Cell Preparation: Prepare target tumor cells (e.g., K562) by labeling them with a fluorescent dye or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
-
Lysis Measurement: Measure the release of the label from the target cells, which is proportional to the percentage of specific lysis, using a fluorometer or a gamma counter.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for Vγ9Vδ2 T cell activation by this compound and zoledronate, and a typical experimental workflow.
Caption: this compound direct activation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a Novel Bisphosphonate Prodrug and Zoledronic Acid in the Induction of Cytotoxicity in Human Vγ2Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecules and Mechanisms Implicated in the Peculiar Antigenic Activation Process of Human Vγ9Vδ2 T Cells [frontiersin.org]
- 6. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential requirements of zoledronate-induced cytokine and γδ T cell proliferative responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 9. Cytokine-mediated activation of human ex vivo-expanded Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo manipulation of Vγ9Vδ2 T cells with zoledronate and low-dose interleukin-2 for immunotherapy of advanced breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vγ9Vδ2 T lymphocytes activation in osteoporotic patients treated with bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Profile of HMBPP Analog 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that serves as a powerful activator of human Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for immunotherapy. The exploration of HMBPP analogs is a burgeoning field aimed at enhancing its therapeutic potential. This guide provides a comparative analysis of a key HMBPP analog, the cell-permeable prodrug bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (hereafter referred to as HMBPP Analog 1 or POM₂-C-HMBP), and its parent compound, HMBPP. The focus is on their cross-reactivity with various immune cells, supported by experimental data.
Executive Summary
This guide reveals that while HMBPP and its analog, this compound, are potent stimulators of Vγ9Vδ2 T cells, there is limited evidence of direct, significant cross-reactivity with other key immune cells such as Natural Killer (NK) cells and dendritic cells (DCs). The primary influence on these other immune cell populations appears to be indirect, mediated by the robust activation of Vγ9Vδ2 T cells. This compound demonstrates superior potency in sensitizing target cells for Vγ9Vδ2 T cell-mediated lysis due to its enhanced cell permeability.
Comparative Analysis of Immune Cell Activation
The immunomodulatory activities of HMBPP and this compound have been predominantly characterized in the context of Vγ9Vδ2 T cell activation.
Vγ9Vδ2 T Cells: The Primary Responders
Both HMBPP and this compound are powerful activators of Vγ9Vδ2 T cells, leading to their proliferation, cytokine production, and cytotoxic effector functions. The key difference lies in their mechanism of cellular uptake and subsequent potency. HMBPP, being a charged molecule, requires an energy-dependent uptake mechanism to enter target cells.[1][2] In contrast, this compound is a charge-neutral prodrug that can bypass this requirement, leading to more efficient intracellular delivery of the active phosphoantigen.[1][2] This results in a significantly lower concentration of this compound being required to achieve a comparable biological effect.
Table 1: Comparative Potency of HMBPP and this compound on Vγ9Vδ2 T Cell-Mediated Lysis
| Compound | Target Cell Lysis (EC₅₀) | IFN-γ Secretion (EC₅₀) | Reference |
| HMBPP | 19 nM | 590 nM | [3] |
| This compound (POM₂-C-HMBP) | 1.2 nM | 22 nM | [3] |
EC₅₀ (Half-maximal effective concentration) values were determined by pre-loading K562 target cells with the respective compounds before co-culture with Vγ9Vδ2 T cells.
Natural Killer (NK) Cells and Dendritic Cells (DCs): Indirect Activation
Current research does not provide substantial evidence for the direct activation of NK cells or maturation of DCs by HMBPP or its analogs in a manner comparable to their effects on Vγ9Vδ2 T cells. The observed influence on these cell types is largely a consequence of the potent activation of Vγ9Vδ2 T cells.
-
NK Cells: HMBPP-activated Vγ9Vδ2 T cells can interact with NK cells, but the outcome of this interaction can be complex, with some studies suggesting a potential for suppression of NK cell responses to "missing-self" targets.[4]
-
Dendritic Cells: The activation of Vγ9Vδ2 T cells by HMBPP can lead to the maturation of DCs, a critical step in initiating adaptive immune responses.[5] This is considered an indirect effect, as the primary stimulus for the DCs is the activated Vγ9Vδ2 T cells, not HMBPP itself.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to assess the efficacy of these compounds, the following diagrams are provided.
Caption: HMBPP and this compound signaling pathway in Vγ9Vδ2 T cells.
Caption: General experimental workflow for immune cell activation assessment.
Experimental Protocols
Vγ9Vδ2 T Cell Expansion and Purification
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. PBMCs are then cultured at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), HEPES, pyruvate, non-essential amino acids, and β-mercaptoethanol. Cells are stimulated with 0.01 µM of either HMBPP or this compound for 3 days. Following stimulation, the compounds are removed, and the cells are cultured for an additional 4-18 days with the addition of fresh IL-2 (5 ng/mL) every 3 days. After 7-21 days, Vγ9Vδ2 T cells are purified using a negative selection kit.[1]
Target Cell Lysis Assay
Target cells (e.g., K562) are pre-loaded with varying concentrations of HMBPP or this compound for a specified period (e.g., 4 hours). After incubation, the target cells are washed to remove excess compound. Purified Vγ9Vδ2 T cells are then co-cultured with the pre-loaded target cells at a specific effector-to-target ratio (e.g., 10:1) for 4-6 hours. Target cell lysis is assessed by flow cytometry using staining for apoptosis markers such as Annexin V and a viability dye.[1]
Cytokine Secretion Assay
For the analysis of cytokine secretion, supernatants from the co-culture of Vγ9Vδ2 T cells and pre-loaded target cells are collected. The concentrations of cytokines such as IFN-γ and TNF-α are quantified using standard Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Alternatively, intracellular cytokine staining can be performed. For this, a protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of co-culture. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.[1]
Conclusion
HMBPP and its analog, this compound (POM₂-C-HMBP), are potent activators of Vγ9Vδ2 T cells. This compound exhibits superior potency in sensitizing target cells for lysis due to its enhanced cell permeability. The cross-reactivity of these compounds with other immune cells, such as NK cells and dendritic cells, appears to be limited and predominantly indirect, occurring as a downstream consequence of Vγ9Vδ2 T cell activation. Further research is warranted to investigate the potential for direct interactions of these promising immunomodulatory agents with a broader range of immune cell types. This will be crucial for the strategic design of next-generation immunotherapies that can effectively harness the full potential of the immune system.
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMBPP Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Immune System: A Comparative Analysis of HMBPP and its Prodrugs in Vγ9Vδ2 T Cell Activation
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , a potent phosphoantigen, has emerged as a significant activator of the human immune system, specifically targeting Vγ9Vδ2 T cells. These cells play a crucial role in immune surveillance against infections and malignancies. However, the therapeutic potential of HMBPP is hampered by its high polarity and metabolic instability. To overcome these limitations, various prodrug strategies have been developed to enhance its cellular uptake and overall efficacy. This guide provides a detailed comparative analysis of HMBPP and its key prodrugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: The BTN3A1 Pathway
HMBPP and its analogs activate Vγ9Vδ2 T cells through a well-defined signaling pathway. The process is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein.[1][2] This interaction induces a conformational change in BTN3A1, leading to downstream signaling that ultimately triggers the activation of Vγ9Vδ2 T cells.[3] These activated T cells then execute their effector functions, which include the production of cytokines like IFN-γ and TNF-α, and direct cytotoxicity against target cells, such as tumor cells.[4]
Figure 1: HMBPP-mediated Vγ9Vδ2 T cell activation pathway.
Performance Comparison: HMBPP vs. Prodrugs
The primary advantage of HMBPP prodrugs lies in their enhanced ability to cross the cell membrane. While HMBPP relies on an energy-dependent uptake mechanism, charge-neutral prodrugs can bypass this and enter cells more efficiently.[5] This leads to a significant increase in potency, as reflected by lower half-maximal effective concentration (EC50) values in Vγ9Vδ2 T cell activation and target cell lysis assays.
| Compound | Type | Key Feature | Vγ9Vδ2 T Cell Activation (EC50) | Target Cell Lysis (EC50) | Reference |
| HMBPP | Natural Phosphoantigen | Highly potent but charged and cell-impermeable | ~0.06 nM - 19 nM | ~19 nM - 590 nM | [5][6] |
| POM2-C-HMBP | Pivaloyloxymethyl Prodrug | Bypasses energy-dependent uptake | ~1.2 nM | ~1.2 nM | [5] |
| HMBP ProPAgen 5b | Aryloxy Triester Phosphoramidate | High potency | 0.45 nM | Not Reported | [6] |
| Phosphonodiamidate 9b | Phosphonodiamidate Prodrug | Methylene monophosphonate derivative | ~4 µM (parent PAg) | Not Reported | [3] |
| 4-β-glucoside of HMBPP | Glycoside Conjugate | Modified at the 4-OH position | 78 nM | Not Reported | [7][8] |
Note: EC50 values can vary depending on the specific experimental setup, cell types used, and exposure times.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of HMBPP and its prodrugs. The following outlines a typical methodology for assessing Vγ9Vδ2 T cell activation and cytotoxicity.
Figure 2: General experimental workflow for evaluating HMBPP and its prodrugs.
1. Vγ9Vδ2 T Cell Expansion:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Lymphoprep).
-
PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and IL-2.
-
The test compound (HMBPP or prodrug) is added to the culture to stimulate the expansion of Vγ9Vδ2 T cells over several days.
2. Target Cell Culture:
-
A relevant cancer cell line (e.g., K562 for leukemia, or specific bladder cancer cell lines) is cultured under standard conditions.
3. Vγ9Vδ2 T Cell Activation Assay:
-
Expanded Vγ9Vδ2 T cells are incubated with varying concentrations of the test compounds.
-
After a defined period, the expression of activation markers, such as CD69 and CD25, on the surface of CD3+ Vγ9Vδ2+ T cells is measured by flow cytometry.[6]
4. Cytotoxicity Assay:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled target cells are co-cultured with the expanded Vγ9Vδ2 T cells at different effector-to-target ratios in the presence of the test compounds.
-
The release of the fluorescent dye from lysed target cells into the supernatant is quantified to determine the percentage of specific lysis.
5. Cytokine Release Assay:
-
Supernatants from the co-culture experiments are collected.
-
The concentration of key cytokines, such as IFN-γ, is measured using an enzyme-linked immunosorbent assay (ELISA).[5]
6. Data Analysis:
-
Dose-response curves are generated by plotting the measured response (e.g., percentage of activated T cells, percentage of cell lysis, or cytokine concentration) against the logarithm of the compound concentration.
-
The EC50 values are calculated using non-linear regression analysis (e.g., using GraphPad Prism software).[5]
Conclusion
The development of HMBPP prodrugs represents a significant advancement in harnessing the therapeutic potential of Vγ9Vδ2 T cell-mediated immunity. By improving cellular delivery, these prodrugs exhibit substantially enhanced potency compared to the parent compound. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of immuno-oncology and drug development, facilitating the rational design and evaluation of next-generation phosphoantigen-based immunotherapies. Continued research into novel prodrug strategies will be pivotal in translating the promise of Vγ9Vδ2 T cell activation into effective clinical treatments.
References
- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of HMBPP Analog 1: A Comparative Guide
For researchers and professionals in drug development, understanding the on-target effects of novel immunomodulatory compounds is paramount. This guide provides a detailed comparison of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent natural activator of Vγ9Vδ2 T cells, and a key synthetic analog, referred to here as HMBPP Analog 1 . This analog, a cell-permeable prodrug formally known as bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (B1237965) (POM2-C-HMBP), has been designed to enhance cellular uptake and potency.
This guide will objectively compare the performance of HMBPP and this compound (POM2-C-HMBP), presenting supporting experimental data in structured tables, detailing methodologies for key experiments, and providing visual diagrams of the signaling pathway and experimental workflows.
Performance Comparison: HMBPP vs. This compound
The primary on-target effect of HMBPP and its analogs is the activation of Vγ9Vδ2 T cells, a subset of T cells that play a crucial role in the immune response to infections and malignancies. This activation leads to proliferation, cytokine release, and enhanced cytotoxicity against target cells. The efficacy is often measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
This compound (POM2-C-HMBP) is a prodrug designed to mask the negative charges of the phosphonate group, allowing it to more easily cross the cell membrane. Once inside the cell, cellular enzymes cleave the pivaloyloxymethyl (POM) groups, releasing the active form of the molecule. This mechanism is intended to bypass the energy-dependent uptake pathways required by the highly charged HMBPP, leading to more efficient intracellular delivery and, consequently, enhanced biological activity.[1][2]
Quantitative Data Summary
The following tables summarize the comparative performance of HMBPP and this compound (POM2-C-HMBP) in key in vitro assays.
Table 1: Vγ9Vδ2 T Cell Activation and Proliferation
| Compound | Assay | EC50 (nM) | Reference |
| HMBPP | 72-hour PBMC Expansion | 0.50 | [1] |
| HMBPP | Vγ9Vδ2 T cell Proliferation | 0.145 | [1] |
| This compound (POM2-C-HMBP) | Vγ9Vδ2 T cell Proliferation | 0.041 (as a tris-POM prodrug) | [3] |
Table 2: Target Cell Lysis
| Compound | Target Cells | Effector:Target Ratio | EC50 (nM) | Reference |
| HMBPP | K562 | 3:1 | 19 | |
| This compound (POM2-C-HMBP) | K562 | 3:1 | 1.2 |
Table 3: IFN-γ Secretion
| Compound | Assay Conditions | EC50 (nM) | Reference |
| HMBPP | Preloading of K562 target cells | 590 | |
| This compound (POM2-C-HMBP) | Preloading of K562 target cells | 22 |
Signaling Pathway and Experimental Workflows
HMBPP-Mediated Vγ9Vδ2 T Cell Activation Pathway
The activation of Vγ9Vδ2 T cells by HMBPP and its analogs is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein on a target cell. This "inside-out" signaling event induces a conformational change in BTN3A1, leading to its interaction with BTN2A1. This BTN3A1/BTN2A1 complex on the target cell surface is then recognized by the Vγ9Vδ2 T cell receptor (TCR), triggering T cell activation, cytokine production, and cytotoxic responses against the target cell.
Caption: this compound signaling pathway.
Experimental Workflow: Vγ9Vδ2 T Cell Cytotoxicity Assay
This workflow outlines the key steps to assess the ability of HMBPP or its analogs to induce Vγ9Vδ2 T cell-mediated lysis of target cells.
Caption: Vγ9Vδ2 T Cell Cytotoxicity Assay Workflow.
Experimental Protocols
Vγ9Vδ2 T Cell Expansion from PBMCs
Objective: To expand a population of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for use in subsequent functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Interleukin-2 (rhIL-2)
-
HMBPP or HMBPP analog
-
PBMCs isolated from healthy donor blood
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add HMBPP or HMBPP analog to the desired concentration (e.g., 1 µM).
-
Add rhIL-2 to a final concentration of 100 U/mL.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, add fresh medium containing rhIL-2 to maintain a cell density of approximately 1-2 x 10^6 cells/mL.
-
After 10-14 days, the expanded Vγ9Vδ2 T cell population can be assessed for purity by flow cytometry using antibodies against CD3 and Vδ2 TCR.
Cytotoxicity Assay
Objective: To quantify the ability of expanded Vγ9Vδ2 T cells to lyse target cells pulsed with a phosphoantigen.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
K562 cells (target cells)
-
HMBPP or HMBPP analog
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
-
Flow cytometer
-
Viability dyes (e.g., 7-AAD, Annexin V)
Protocol:
-
Harvest K562 target cells and wash them with PBS.
-
Resuspend the K562 cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add serial dilutions of HMBPP or HMBPP analog to the target cells and incubate for 2 hours at 37°C to "pulse" the cells.
-
Wash the pulsed K562 cells three times with medium to remove any extracellular compound.
-
Plate the washed target cells in a 96-well U-bottom plate at 5 x 10^4 cells per well.
-
Add the expanded Vγ9Vδ2 T cells (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 3:1, 1:1).
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Stain the cells with viability dyes according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to determine the percentage of lysed (e.g., 7-AAD positive) target cells.
IFN-γ ELISA
Objective: To measure the amount of IFN-γ secreted by Vγ9Vδ2 T cells upon stimulation with phosphoantigen-pulsed target cells.
Materials:
-
Supernatants from the co-culture of Vγ9Vδ2 T cells and pulsed target cells (from the cytotoxicity assay or a parallel experiment).
-
Human IFN-γ ELISA kit.
-
ELISA plate reader.
Protocol:
-
Set up the co-culture as described in the cytotoxicity assay (steps 1-8), but for a 24-hour incubation period.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to wells coated with an anti-IFN-γ capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using an ELISA plate reader.
-
Calculate the concentration of IFN-γ in each sample by comparing the absorbance values to a standard curve generated with known concentrations of recombinant IFN-γ.
References
- 1. benchchem.com [benchchem.com]
- 2. HMBPP Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Intracellular Target of HMBPP Analog 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the intracellular target of HMBPP analog 1, a potent activator of Vγ9Vδ2 T cells. We present a detailed analysis of its performance against alternative compounds, supported by quantitative data and detailed experimental protocols. This document is intended to aid researchers in the selection of appropriate methodologies for target validation and to provide a clear framework for understanding the mechanism of action of this class of immuno-modulatory compounds.
Executive Summary
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a microbial metabolite and a powerful phosphoantigen that activates Vγ9Vδ2 T cells, a subset of T cells implicated in anti-tumor and anti-infective immunity.[1] HMBPP analogs, such as the cell-permeable prodrug POM2-C-HMBP, are being developed to enhance therapeutic efficacy.[2] The primary intracellular target of HMBPP and its analogs is Butyrophilin 3A1 (BTN3A1).[3][4] Binding of these phosphoantigens to the intracellular B30.2 domain of BTN3A1 triggers a conformational change, leading to Vγ9Vδ2 T cell activation in a process described as "inside-out" signaling.[4] This guide details the experimental workflows to confirm this interaction and compares the activity of an HMBPP analog with other Vγ9Vδ2 T cell activators.
Data Presentation: Quantitative Comparison of Vγ9Vδ2 T Cell Activators
The potency of HMBPP analogs and other phosphoantigens is typically evaluated by their ability to induce Vγ9Vδ2 T cell activation, proliferation, or cytokine release. The half-maximal effective concentration (EC50) is a key metric for comparison.
| Compound | Type | Assay | Target Cell Line | EC50 (nM) | Reference |
| HMBPP | Natural Phosphoantigen | 72-hour PBMC Expansion | PBMCs | 0.50 | |
| HMBPP | Natural Phosphoantigen | Vγ9Vδ2 T cell Proliferation | PBMCs | 0.145 | |
| POM2-C-HMBP (HMBPP Analog) | Synthetic Prodrug Analog | Vγ9Vδ2 T cell IFN-γ Secretion | K562 | ~5 | |
| C-HMBPP | Synthetic Phosphoantigen | Vγ9Vδ2 T cell IFN-γ Secretion (1 hr loading) | K562 | 1,200 | |
| Zoledronate | Bisphosphonate (Indirect Activator) | 72-hour PBMC Expansion | PBMCs | 900 | |
| Zoledronate | Bisphosphonate (Indirect Activator) | Vγ9Vδ2 T cell IFN-γ Secretion (1 hr loading) | K562 | 79,000 | |
| Risedronate | Bisphosphonate (Indirect Activator) | Vγ9Vδ2 T cell IFN-γ Secretion | K562 | mid-micromolar | |
| IPP (Isopentenyl pyrophosphate) | Endogenous Phosphoantigen | Vγ9Vδ2 T cell Activation | - | ~7,783 | |
| HMBPP-08 | Synthetic Analog | Vγ9Vδ2 T cell Activation | - | 198 |
Experimental Protocols
Confirmation of the intracellular target of this compound relies on a combination of techniques that demonstrate direct binding and functional necessity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Protocol:
-
Cell Culture: Culture K562 cells to a density of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Thermal Denaturation: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Protein: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble BTN3A1 at each temperature point by Western blotting using a specific anti-BTN3A1 antibody.
-
Data Analysis: Plot the percentage of soluble BTN3A1 against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Purification Coupled with Mass Spectrometry (AP-MS)
This method aims to identify the binding partners of a modified HMBPP analog. An analog is functionalized with a capture tag (e.g., biotin) to pull down its interacting proteins from cell lysates.
Protocol:
-
Probe Synthesis: Synthesize a biotinylated version of this compound.
-
Cell Lysate Preparation: Lyse K562 cells in a mild lysis buffer to maintain protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound. Add streptavidin-coated magnetic beads to capture the biotinylated probe and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are specifically pulled down by the biotinylated this compound compared to a control (e.g., beads alone or a non-binding analog). BTN3A1 is expected to be a top hit.
CRISPR/Cas9-Mediated Gene Knockout
To confirm that BTN3A1 is the functional target of this compound, its gene can be knocked out using CRISPR/Cas9 technology. The effect of the compound on the knockout cells is then compared to wild-type cells.
Protocol:
-
Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the BTN3A1 gene.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect K562 cells with the CRISPR/Cas9 vector.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones for BTN3A1 knockout by PCR, Sanger sequencing, and Western blotting.
-
Functional Assay: Treat the BTN3A1 knockout and wild-type K562 cells with this compound and co-culture them with Vγ9Vδ2 T cells.
-
Readout: Measure Vγ9Vδ2 T cell activation (e.g., IFN-γ secretion). A loss of activation in the knockout cells confirms that BTN3A1 is the essential target.
Mandatory Visualization
Signaling Pathway of HMBPP Analog-Mediated Vγ9Vδ2 T Cell Activation
Caption: HMBPP analog signaling pathway.
Experimental Workflow for Target Confirmation
Caption: Target confirmation workflow.
Logical Relationship in a CRISPR/Cas9 Knockout Experiment
Caption: Logic of a BTN3A1 knockout experiment.
Conclusion
The confirmation of BTN3A1 as the intracellular target of this compound can be robustly achieved through a combination of biophysical, proteomic, and genetic approaches. The data presented in this guide demonstrate that while natural phosphoantigens like HMBPP are highly potent, synthetic analogs such as POM2-C-HMBP offer advantages in cell permeability, leading to efficient Vγ9Vδ2 T cell activation. In contrast, indirect activators like bisphosphonates require significantly higher concentrations to achieve a similar effect. The provided experimental protocols and workflows offer a comprehensive framework for researchers to validate the intracellular target of novel HMBPP analogs and to compare their efficacy against existing alternatives, thereby accelerating the development of new immunotherapies.
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Profiles of HMBPP and Its Analogs
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent, naturally occurring phosphoantigen that serves as a powerful activator of human Vγ9Vδ2 T cells.[1][2] This unique subset of T lymphocytes is instrumental in the immune response against microbial infections and malignancies.[1][3] The significant immunostimulatory properties of HMBPP have driven the development of synthetic analogs designed to enhance therapeutic efficacy by improving potency, stability, and cellular uptake.[3] This guide provides an objective comparison of the immunomodulatory profiles of HMBPP and its analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of HMBPP and Its Analogs
The efficacy of HMBPP and its analogs is primarily determined by their ability to stimulate Vγ9Vδ2 T cells at low concentrations, which is often expressed as the half-maximal effective concentration (EC50).[3] Synthetic modifications, particularly the development of prodrugs, have yielded compounds with significantly enhanced activity.[3] Prodrugs are designed to improve the intracellular delivery of the active phosphoantigen.[3][4] For instance, pivaloyloxymethyl (POM) prodrugs can bypass the energy-dependent uptake mechanisms required by HMBPP, leading to more efficient T cell activation.[3][4]
Below is a summary of reported EC50 values for HMBPP and various synthetic analogs in Vγ9Vδ2 T cell activation assays.
| Compound | Type/Modification | Assay | EC50 (nM) |
| HMBPP | Natural Phosphoantigen | 72-hour PBMC Expansion | 0.50[3] |
| HMBPP | Natural Phosphoantigen | Vγ9Vδ2 T cell Proliferation | 0.145[3] |
| Zoledronate | Bisphosphonate (Indirect Activator) | 72-hour PBMC Expansion | 900[3] |
| POM2-C-HMBP | Synthetic Prodrug | 72-hour PBMC Expansion | 5.4[5] |
| HMBP ProPAgen 5b | Monophosphate with prodrug moiety | Vγ9Vδ2 T Cell Activation | 0.45[2][6] |
| 4-β-glucoside of HMBPP | Glycosylation at 4-OH | Vγ9Vδ2 T Cell Activation | 78[2][7] |
| Tetraacetyl glycoside of HMBPP | Acetylated glycoside at 4-OH | Vγ9Vδ2 T Cell Activation | 360[2][7] |
| HMB-PCP | Pyrophosphate O replaced with CH2 | Vγ9Vδ2 T Cell Activation | 5300[2] |
| Isopentenyl pyrophosphate (IPP) | Isomer of HMBPP precursor | Vγ9Vδ2 T Cell Activation | ~1000[2] |
Structure-Activity Relationship of HMBPP Analogs
The biological activity of HMBPP is highly sensitive to its molecular structure. Structure-activity relationship (SAR) studies have identified three critical components for potent Vγ9Vδ2 T cell activation: the pyrophosphate moiety, the hydroxyl group, and the C3-methyl group.[2]
| Structural Feature | Importance for Activity |
| Pyrophosphate Group | Essential for activity. Replacement of the oxygen atom linking the two phosphate (B84403) groups with a methylene (B1212753) group (as in HMB-PCP) drastically reduces bioactivity.[2] |
| Hydroxyl Group | The position and stereochemistry of the hydroxyl group are critical. The (E)-isomer of HMBPP is significantly more active than the (Z)-isomer.[2] |
| C3-Methyl Group | Contributes to high potency. Analogs lacking this methyl group generally show reduced activity.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of HMBPP and its analogs.
Vγ9Vδ2 T Cell Proliferation Assay
This assay measures the ability of a compound to induce the proliferation of Vγ9Vδ2 T cells.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-2
-
HMBPP or analog
-
96-well plates
-
CFSE (Carboxyfluorescein succinimidyl ester)
Procedure:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3]
-
CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8]
-
Quenching: Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.[8]
-
Cell Culture: Wash the cells twice and resuspend at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 100 U/mL of IL-2.[8]
-
Compound Addition: Plate the cells in a 96-well plate and add serial dilutions of the HMBPP analog. Include a negative control (medium alone) and a positive control (HMBPP).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Data Acquisition: Analyze the dilution of CFSE in the Vγ9Vδ2 T cell population using a flow cytometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of proliferated cells against the compound concentration and fitting to a dose-response curve.
Interferon-γ (IFN-γ) Secretion Assay
This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by Vγ9Vδ2 T cells upon stimulation.
Materials:
-
Target cell line (e.g., K562 or Daudi)
-
PBMCs or isolated Vγ9Vδ2 T cells
-
HMBPP or analog
-
96-well plates
-
IFN-γ ELISA kit
Procedure:
-
Target Cell Preparation: Culture and plate a target cell line at an appropriate density in a 96-well plate.[3]
-
Compound Treatment: Treat the target cells with various concentrations of the HMBPP analog for a defined period (e.g., 4 hours).[3]
-
Co-culture: Add isolated Vγ9Vδ2 T cells or PBMCs to the wells with the treated target cells at a specific effector-to-target ratio.[3]
-
Incubation: Incubate the co-culture for 18-24 hours.[3]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.[3]
-
IFN-γ Measurement: Quantify the amount of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's protocol.[3]
-
Data Analysis: Determine the EC50 value from the dose-response curve of IFN-γ concentration versus the analog concentration.[3]
Cytotoxicity (Lysis) Assay
This assay assesses the ability of HMBPP-activated Vγ9Vδ2 T cells to kill target cells.
Materials:
-
Target cells (e.g., tumor cell lines)
-
Expanded Vγ9Vδ2 T cells (effectors)
-
Calcein-AM
-
Propidium Iodide (PI) or 7-AAD
-
96-well U-bottom plate
Procedure:
-
Target Cell Labeling: Label the target cells with a fluorescent dye such as Calcein-AM.[8]
-
Co-culture: Co-culture the expanded Vγ9Vδ2 T cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.[8]
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.[8]
-
Viability Staining: Add a viability dye such as PI or 7-AAD to the wells to stain dead cells.[8]
-
Data Acquisition: Analyze the samples by flow cytometry to determine the percentage of lysed (Calcein-AM negative, PI/7-AAD positive) target cells.
Signaling Pathways and Experimental Workflows
HMBPP-Induced Vγ9Vδ2 T Cell Activation Pathway
The activation of Vγ9Vδ2 T cells by HMBPP follows an "inside-out" signaling model, initiated within an antigen-presenting cell (APC) or a target cell.[1][2] HMBPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[1] This binding induces a conformational change in BTN3A1, which is transmitted to its extracellular domain, facilitating the interaction with the Vγ9Vδ2 T cell receptor (TCR) and leading to T cell activation.[8]
HMBPP-induced Vγ9Vδ2 T cell activation pathway.
Generalized Experimental Workflow for Assessing Vγ9Vδ2 T Cell Activation
The following diagram illustrates a generalized workflow for the in vitro assessment of Vγ9Vδ2 T cell activation by HMBPP or its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
